LUF7244
描述
属性
分子式 |
C20H15ClN2O3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |
InChI 键 |
KKKJYDOHVKIIQP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
LUF7244's Allosteric Binding Site on the Kv11.1 Channel: A Technical Overview
For Immediate Release
This technical guide provides a detailed examination of the binding site and mechanism of action of LUF7244, a negative allosteric modulator of the Kv11.1 (hERG) potassium channel. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and ion channel modulation.
Executive Summary
This compound is an investigational compound that acts as an activator of the Kv11.1 channel, an ion channel critical for cardiac repolarization. Dysfunctional Kv11.1 channels are implicated in Long QT Syndrome, a disorder that can lead to life-threatening arrhythmias. This compound is proposed to counteract the effects of drugs that block the Kv11.1 channel, a common cause of acquired Long QT Syndrome. Computational modeling and functional electrophysiology studies have identified a putative allosteric binding site for this compound on the Kv11.1 channel, distinct from the canonical drug-binding site within the central pore. This guide synthesizes the available data on the binding site of this compound, its functional effects, and the experimental methodologies used to elucidate this interaction.
The Kv11.1 Channel and the Role of this compound
The Kv11.1 channel, the protein product of the human Ether-a-go-go-Related Gene (hERG), is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential. Its proper function is essential for maintaining a normal heart rhythm. This compound has been identified as a negative allosteric modulator that enhances the channel's activity, thereby shortening the action potential duration. This is of significant interest as it presents a potential therapeutic strategy to counteract the proarrhythmic effects of various drugs that unintentionally block the hERG channel.[1]
The Allosteric Binding Site of this compound
Computational docking and molecular dynamics (MD) simulations, based on the cryo-electron microscopy structure of the Kv11.1 channel (PDB ID: 5va1), have predicted the binding site of this compound.[2] The compound is thought to bind to a site located between the pore helices of two adjacent subunits of the tetrameric channel.[2] This allosteric site is distinct from the high-affinity binding site for many known hERG channel blockers, which is located within the inner pore cavity of the channel.
The predicted binding mode of this compound involves interactions with several key amino acid residues from neighboring subunits, primarily through aromatic and hydrophobic interactions.[2] By binding to this site, this compound is believed to stabilize the channel in its conductive state, thereby increasing the potassium ion flow.[2]
Key Interacting Residues
The following table summarizes the key amino acid residues of the Kv11.1 channel that are predicted to interact with this compound.
| Residue | Location in Channel Subunit | Predicted Interaction Type |
| F557 | S5 Helix | Aromatic |
| F619 | Pore Helix | Aromatic |
| T623 | Selectivity Filter | Close Contact |
| S649 | S6 Helix | Close Contact |
| Y652 | S6 Helix | Aromatic |
Quantitative Analysis of this compound's Functional Effects
Electrophysiological studies have demonstrated that this compound potentiates the Kv11.1 current in a concentration-dependent manner. The primary mechanism of this potentiation is the inhibition of the channel's inactivation process.[3][4]
| Concentration of this compound | Observed Effect on Kv11.1 Current | Reference |
| 0.5 µM | Concentration-dependent increase in steady-state current | [2] |
| 3 µM | Concentration-dependent increase in steady-state current | [2] |
| 10 µM | Concentration-dependent increase in steady-state current; no effect on IKIR2.1 or INav1.5 | [2] |
Experimental Protocols
The identification of the this compound binding site and its functional characterization have relied on a combination of computational and experimental techniques.
Molecular Docking and Dynamics Simulations
-
Objective: To predict the binding pose and identify key interacting residues of this compound on the Kv11.1 channel.
-
Protocol:
-
Receptor Preparation: The cryo-EM structure of the human Kv11.1 channel (PDB code: 5va1) was used as the receptor model.[2] The structure was prepared by adding hydrogen atoms, assigning charges, and minimizing the energy to relieve any structural clashes.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized to obtain a low-energy conformation.
-
Docking Simulation: Molecular docking was performed using software such as GOLD.[2] The binding site was defined around residue F557 of one subunit, with a radius of 10 Å, and key residues within this radius (F557, F619, T623, Y652, and F656) were set as flexible to allow for induced-fit effects.[2]
-
Molecular Dynamics (MD) Simulation: The top-ranked docking pose was subjected to MD simulations to assess the stability of the ligand-protein complex and refine the binding interactions over time.
-
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the functional effects of this compound on the Kv11.1 channel activity.
-
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv11.1 channel (HEK-hERG cells) were used.[2]
-
Cell Preparation: Cells were plated on glass coverslips for recording.
-
Recording: Whole-cell patch clamp recordings were performed using an amplifier and data acquisition system. Borosilicate glass pipettes were used as electrodes.
-
Solutions: The extracellular solution typically contained (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to a physiological pH. The intracellular solution typically contained (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, and 5 Mg-ATP, adjusted to a physiological pH.
-
Voltage Protocol: A specific voltage protocol was applied to the cells to elicit Kv11.1 currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of Kv11.1.
-
Drug Application: this compound was applied to the cells at various concentrations through a perfusion system.
-
Data Analysis: The recorded currents were analyzed to determine the effect of this compound on the channel's steady-state current, activation, and inactivation kinetics.
-
Visualizations
Caption: Predicted binding of this compound to Kv11.1.
Caption: Workflow for binding site identification.
Conclusion
The available evidence strongly suggests that this compound binds to a novel allosteric site on the Kv11.1 channel, located at the interface between subunits and involving key residues in the S5, pore helix, and S6 domains. This interaction leads to the stabilization of the channel's open state and an increase in potassium current. This mechanism of action holds promise for the development of new therapeutic agents to mitigate the risks of drug-induced cardiac arrhythmias. Further experimental validation, such as site-directed mutagenesis coupled with functional assays, will be crucial to definitively confirm the predicted binding site and the precise role of each interacting residue.
References
- 1. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
LUF7244 as a Negative Allosteric Modulator of the Kv11.1 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a novel small molecule that acts as a negative allosteric modulator (NAM) and an activator of the Kv11.1 (hERG) potassium channel. By binding to an allosteric site, this compound inhibits the natural inactivation of the channel, leading to an increased potassium efflux (IKr). This unique mechanism of action presents a promising therapeutic strategy to counteract the proarrhythmic effects of various drugs that unintentionally block the hERG channel, a primary cause of acquired Long QT Syndrome (LQTS) and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
Introduction
The human ether-à-go-go-related gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium channel Kv11.1, which is responsible for the rapid delayed rectifier potassium current (IKr). This current is critical for the repolarization phase of the cardiac action potential.[1] A reduction in IKr, often due to off-target drug binding to the Kv11.1 channel, can lead to a prolongation of the QT interval on the electrocardiogram, a condition known as Long QT Syndrome. This, in turn, increases the risk of early afterdepolarizations (EADs) and Torsades de Pointes.[2]
This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to allosterically modulate the Kv11.1 channel.[3] Unlike direct channel blockers, this compound enhances channel activity, thereby offering a potential "antidote" to the effects of hERG-blocking drugs.[4] This document details the key findings and methodologies used to characterize this compound.
Mechanism of Action
This compound functions as a negative allosteric modulator of ligand binding and an activator of the Kv11.1 channel.[3] Its primary mechanism involves the inhibition of the channel's C-type inactivation, a process that normally reduces potassium flow at depolarized membrane potentials.[4] By stabilizing the channel in its open, conductive state, this compound effectively increases the net outward potassium current.[5]
Molecular docking studies suggest that this compound binds to a site distinct from the orthosteric binding pocket for canonical hERG blockers.[5] This allosteric site is predicted to be located between the pore helices of two adjacent subunits of the tetrameric channel. This binding is thought to induce a conformational change that hinders the inactivation process, thereby increasing the probability of the channel being in a conductive state.[5]
dot
Caption: Mechanism of action of this compound on the Kv11.1 channel.
Quantitative Data
The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| IKv11.1 | HEK-hERG cells | 0.5 - 10 µM | Concentration-dependent increase | [4] |
| IKr | Canine Cardiomyocytes | 10 µM | Doubled the current | [4] |
| Action Potential Duration (APD) | Human and Canine Cardiomyocytes | 10 µM | Shortened by ~50% | [4][6] |
| Dofetilide-induced EADs | Canine Cardiomyocytes | 1 - 10 µM | Inhibition | [4] |
| Dofetilide-induced APD Prolongation | hiPSC-CMCs | 10 µM | Significant reduction | [6] |
Table 2: In Vitro Selectivity of this compound
| Ion Channel | Cell Type | Concentration | Effect | Reference |
| IKIR2.1 | - | 10 µM | No effect | [4] |
| INav1.5 | - | 10 µM | No effect | [4] |
| ICa-L | Canine Cardiomyocytes | 10 µM | No effect | [4] |
| IKs | Canine Cardiomyocytes | 10 µM | No effect | [4] |
Table 3: In Vivo Pharmacodynamics and Pharmacokinetics of this compound
| Parameter | Animal Model | Dose | Effect | Reference |
| Dofetilide-induced Torsades de Pointes | Chronic Atrioventricular Block (CAVB) Dog | 2.5 mg·kg⁻¹·15 min⁻¹ (i.v.) | Prevented in 5 out of 7 animals | [4] |
| QTc Interval | Dogs in Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ (i.v.) | Non-significant shortening (-6.8%) | [4] |
| Peak Plasma Level (Sinus Rhythm) | Dog | 2.5 mg·kg⁻¹·15 min⁻¹ (i.v.) | 1.75 ± 0.80 µM | [4] |
| Peak Plasma Level (CAVB) | Dog | 2.5 mg·kg⁻¹·15 min⁻¹ (i.v.) | 2.34 ± 1.57 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Electrophysiology
dot
Caption: Workflow for in vitro electrophysiological experiments.
4.1.1. HEK-hERG Cell Electrophysiology
-
Cell Culture: HEK-293 cells stably expressing the hERG channel (HEK-hERG) are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
Solutions:
-
Bath Solution (Tyrode's): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 adjusted with NaOH.
-
Pipette Solution (Intracellular): (in mM) 110 KCl, 10 EGTA, 4 K₂-ATP, 5.17 CaCl₂, 1.42 MgCl₂, 10 HEPES; pH 7.2 adjusted with KOH.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol for IKv11.1: From a holding potential of -80 mV, a depolarizing step to +60 mV is applied for 4000 ms (B15284909), followed by a repolarizing step to -50 mV for 5000 ms to record the tail current. This protocol is repeated every 10 seconds.
-
-
Data Analysis: The steady-state current at the end of the depolarizing pulse and the peak tail current are measured to assess the effect of this compound.
4.1.2. Human iPSC-Derived Cardiomyocyte (hiPSC-CMC) Optical Mapping
-
Cell Culture: Commercially available hiPSC-CMCs (e.g., Cor.4U®) are plated and maintained according to the manufacturer's instructions.
-
Action Potential Measurement:
-
Cells are loaded with a voltage-sensitive fluorescent dye (e.g., FluoVolt).
-
Spontaneous or electrically stimulated (1 Hz) action potentials are recorded.
-
Fluorescence signals are acquired at a high sampling rate (e.g., 10 kHz).
-
-
Data Analysis: The action potential duration at 90% repolarization (APD₉₀) is calculated from the fluorescence recordings to assess the effects of this compound and hERG blockers.
4.1.3. Canine Ventricular Cardiomyocyte Isolation and Electrophysiology
-
Isolation:
-
Hearts are excised from anesthetized dogs.
-
The left circumflex or left anterior descending artery is cannulated and perfused with a Ca²⁺-free buffer, followed by an enzymatic digestion solution containing collagenase and protease.
-
The digested ventricular tissue is minced and filtered to obtain single, rod-shaped cardiomyocytes.
-
-
Solutions and Recording: Similar patch-clamp solutions and protocols as described for HEK-hERG cells are used, with specific voltage protocols tailored to isolate different cardiac ion currents (IKr, IKs, ICa-L).
In Vivo Dog Model of Torsades de Pointes
dot
Caption: Workflow for the in vivo chronic atrioventricular block (CAVB) dog model.
-
Model Creation (Chronic Atrioventricular Block - CAVB):
-
Dogs are anesthetized, and a catheter is advanced to the atrioventricular (AV) node.
-
Radiofrequency energy is delivered to ablate the AV node, creating a complete heart block.
-
Animals are allowed to recover for at least two weeks to allow for ventricular remodeling.[2]
-
-
Experimental Protocol:
-
CAVB dogs are anesthetized (e.g., with sodium pentobarbital (B6593769) induction and isoflurane (B1672236) maintenance).[2]
-
Surface ECG and intracardiac electrograms are continuously monitored.
-
This compound (2.5 mg·kg⁻¹ in a vehicle of DMSO and polyethylene (B3416737) glycol 400) is administered as a 15-minute intravenous infusion.
-
Following the this compound infusion, dofetilide (0.025 mg/kg) is infused over 5 minutes to induce TdP.[3]
-
-
Data Analysis: The incidence and duration of TdP episodes are quantified from the ECG recordings.
Conclusion
This compound represents a significant advancement in the field of cardiac safety pharmacology. Its unique mechanism as a negative allosteric modulator and activator of the Kv11.1 channel provides a clear rationale for its potential use in mitigating the proarrhythmic risk of hERG-blocking drugs. The data presented in this guide demonstrate its efficacy and selectivity in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and similar compounds, with the ultimate goal of improving drug safety and treating cardiac channelopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244: A Technical Guide to its Structure-Activity Relationship as a Kv11.1 Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a synthetic, small-molecule negative allosteric modulator (NAM) of the human Ether-à-go-go-Related Gene (hERG) potassium channel, Kv11.1. This channel is of critical interest in drug development due to its association with drug-induced cardiac arrhythmias. This compound has demonstrated the ability to counteract the proarrhythmic effects of hERG channel blockers by non-competitively reducing their binding affinity. This technical guide provides a detailed overview of the structure-activity relationship of this compound, including its effects on channel binding and function, and the experimental protocols used for its characterization.
Introduction
The Kv11.1 (hERG) channel is a voltage-gated potassium channel essential for cardiac repolarization. Unintentional blockade of this channel by a wide range of therapeutic agents can lead to a prolongation of the QT interval in the electrocardiogram, a condition known as Long QT Syndrome (LQTS), which can precipitate fatal arrhythmias such as Torsades de Pointes (TdP). This compound has emerged as a promising agent that can mitigate this risk by allosterically modulating the Kv11.1 channel, thereby reducing the affinity of channel blockers. This document synthesizes the available data on this compound's mechanism and activity.
Mechanism of Action
This compound functions as a negative allosteric modulator of orthosteric ligand binding to the Kv11.1 channel.[1] Molecular docking and molecular dynamics simulations suggest that this compound binds to a site located between the pore helices of two adjacent subunits of the Kv11.1 channel.[2] This binding is thought to stabilize the channel in its conductive state.[2] By altering the conformation of the channel, this compound reduces the binding affinity of orthosteric hERG blockers, such as dofetilide (B1670870), astemizole (B1665302), sertindole, and cisapride.[2][3] Functionally, this compound increases the Kv11.1 current, primarily by inhibiting channel inactivation.[3][4][5] This increase in potassium efflux helps to shorten the action potential duration, thereby counteracting the prolonging effects of hERG blockers.[3][4][5]
Figure 1: Proposed mechanism of action for this compound on the Kv11.1 channel.
Quantitative Data and Structure-Activity Relationship
While a comprehensive SAR study with a large library of analogs has not been published, the activity of this compound has been compared to other known Kv11.1 allosteric modulators.
Table 1: Allosteric Modulation of [³H]Dofetilide Binding to Kv11.1
| Compound | IC₅₀ (µM) for [³H]Dofetilide Binding Reduction |
| This compound | 3.9 ± 0.7 |
| VU0405601 | 7.8 ± 0.4 |
| ML-T531 | 12 ± 1 |
| Data from radioligand binding assays with membranes from HEK293 cells expressing human Kv11.1.[3] |
Table 2: Effect of this compound on the Binding Affinity of Known Kv11.1 Blockers
| Kv11.1 Blocker | Kᵢ (nM) without this compound | Kᵢ (nM) with 10 µM this compound | Fold Increase in Kᵢ |
| Dofetilide | 21 ± 1 | 85 ± 6 | 3.2 |
| Astemizole | 21 ± 1 | 85 ± 6 | 3.8 |
| Sertindole | 21 ± 1 | 85 ± 6 | 2.2 |
| Cisapride | 21 ± 1 | 85 ± 6 | 4.0 |
| Data from competitive radioligand binding assays.[3] |
The data indicate that this compound is a more potent negative allosteric modulator of dofetilide binding compared to VU0405601 and ML-T531.[3] Furthermore, this compound significantly reduces the binding affinity of several structurally and therapeutically diverse Kv11.1 blockers, with the most pronounced effect observed for cisapride.[3]
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the affinity of allosteric modulators for the Kv11.1 channel and their effect on the binding of orthosteric blockers.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human Kv11.1 channel.
-
Membrane Preparation:
-
Cells are harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Protocol ([³H]Dofetilide Binding):
-
Membrane preparations are incubated with a fixed concentration of [³H]dofetilide.
-
For displacement assays, increasing concentrations of the test compound (e.g., this compound) are added.
-
Non-specific binding is determined in the presence of a high concentration of a known Kv11.1 blocker (e.g., astemizole).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. Kᵢ values are calculated using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the functional effects of this compound on Kv11.1 channel currents.
-
Cell Line: HEK293 cells expressing the hERG channel.
-
Protocol:
-
Cells are cultured on coverslips and transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution.
-
Glass micropipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
-
A specific voltage-clamp protocol is applied to elicit Kv11.1 currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Baseline currents are recorded, after which the test compound (this compound) at various concentrations is perfused into the chamber, and the effects on the current are measured.[2]
-
-
Data Analysis: The amplitude and kinetics of the currents before and after drug application are analyzed to determine the concentration-dependent effects of the compound.
Figure 2: Experimental workflow for the characterization of this compound.
In Vitro and In Vivo Effects
-
In Vitro: In monolayers of neonatal rat ventricular myocytes, this compound was shown to prevent the proarrhythmic effects of astemizole and sertindole, such as the prolongation of action potential duration and the incidence of early afterdepolarizations.[3] In cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) and isolated canine ventricular cardiomyocytes, this compound shortened the action potential duration and inhibited dofetilide-induced early afterdepolarizations.[3][4] At a concentration of 10 µM, this compound had no significant effects on other cardiac ion channels such as IKIR2.1, INav1.5, ICa-L, and IKs.[4][5]
-
In Vivo: In a dog model with chronic atrioventricular block, intravenous administration of this compound prevented dofetilide-induced Torsades de Pointes arrhythmias in the majority of the animals tested.[2][4]
Conclusion
This compound is a potent negative allosteric modulator of the Kv11.1 channel that effectively reduces the binding affinity of known hERG blockers. Its ability to increase the Kv11.1 current and counteract drug-induced proarrhythmic effects in both in vitro and in vivo models highlights the therapeutic potential of allosteric modulation as a strategy to improve the cardiac safety profile of existing and new drugs. Further studies exploring the structure-activity relationships of this compound analogs could lead to the development of even more potent and selective Kv11.1 allosteric modulators.
References
- 1. Synthesis and structure-activity relationships of lansine analogues as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Kv11.1 (hERG) Channels Protects Against Drug-Induced Ventricular Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LUF7244: A Novel Allosteric Modulator of the Kv11.1 Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. Its discovery represents a significant advancement in the potential treatment of drug-induced and congenital long QT syndromes, which can lead to fatal cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.
Introduction
The human ether-à-go-go-related gene (hERG) encodes the pore-forming α-subunit of the Kv11.1 potassium channel, which is crucial for cardiac action potential repolarization.[1] Unintentional blockade of this channel by a wide range of therapeutic agents can prolong the QT interval, a condition known as acquired long QT syndrome, which increases the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[1] this compound was developed as a potential solution to this critical issue in drug safety. It acts not by directly blocking or activating the channel in a conventional manner, but by allosterically modulating the binding of other ligands and by promoting the channel's active state. This unique mechanism of action offers a promising strategy to counteract the proarrhythmic effects of hERG-blocking drugs.
Discovery of this compound
The discovery of this compound stemmed from a research program aimed at identifying allosteric modulators of the Kv11.1 channel. The central hypothesis was that a negative allosteric modulator could decrease the binding affinity of hERG-blocking drugs, thereby mitigating their cardiotoxic effects. The initial screening and lead optimization process led to the identification of this compound as a potent modulator with desirable pharmacological properties.
Synthesis of this compound
The chemical synthesis of this compound was first described by Yu et al. and is a multi-step process.[1] While the specific, detailed reaction conditions are proprietary, the general synthetic scheme is outlined below. The synthesis involves the formation of a central scaffold followed by the addition of key functional groups responsible for its allosteric modulatory activity.
Please note: The following is a generalized representation of the synthetic pathway. For precise, replicable experimental details, consulting the primary literature and its supplementary information is essential.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound exerts its effects on the Kv11.1 channel through a dual mechanism:
-
Negative Allosteric Modulation: this compound binds to a site on the Kv11.1 channel that is distinct from the binding site of orthosteric blockers like dofetilide.[1] This binding event induces a conformational change in the channel that reduces the affinity of these blockers for their binding site, thereby diminishing their inhibitory effect.[1][2]
-
Channel Activation: this compound also functions as a channel activator by inhibiting the natural process of channel inactivation.[3][4] This leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration (APD).[3][4]
Signaling Pathway
Caption: this compound mechanism of action on the Kv11.1 channel.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on the Binding Affinity (Ki) of Known hERG Blockers
| hERG Blocker | Ki (nM) - Control | Ki (nM) - with 10 µM this compound | Fold Increase in Ki |
| Dofetilide | 12 ± 1 | 38 ± 3 | 3.2 |
| Astemizole | 3.5 ± 0.2 | 13.3 ± 1.1 | 3.8 |
| Cisapride | 21 ± 1 | 85 ± 6 | 4.0 |
| Sertindole | 8.2 ± 0.5 | 18 ± 1 | 2.2 |
| Data from Yu et al., Circulation, 2016.[2] |
Table 2: In Vitro Electrophysiological Effects of this compound
| Parameter | Condition | Effect of 10 µM this compound |
| IKr (hERG current) | Canine Cardiomyocytes | Doubled |
| Action Potential Duration (APD90) | Human iPSC-CMs | Shortened by ~50% |
| Action Potential Duration (APD90) | Canine Cardiomyocytes | Shortened by ~50% |
| IKIR2.1, INav1.5, ICa-L, IKs | - | No significant effect |
| Data from Qile et al., British Journal of Pharmacology, 2019.[3][4] |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Data in a Canine Model
| Parameter | Sinus Rhythm | Chronic Atrioventricular Block |
| Peak Plasma Level (µM) | 1.75 ± 0.80 | 2.34 ± 1.57 |
| QTc Interval Change | -6.8% (non-significant) | - |
| Prevention of Dofetilide-induced TdP | - | 5 out of 7 animals |
| Data from Qile et al., British Journal of Pharmacology, 2019.[3][4] |
Experimental Protocols
Radioligand Binding Assays
These assays were performed to determine the effect of this compound on the binding of a known hERG blocker, [3H]dofetilide, to the Kv11.1 channel.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Kv11.1 channel were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: Membranes were incubated with [3H]dofetilide in the presence and absence of varying concentrations of this compound. Non-specific binding was determined using a high concentration of a non-labeled hERG blocker.
-
Data Analysis: The amount of bound radioligand was quantified by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assays.
Electrophysiological Recordings
Patch-clamp electrophysiology was used to measure the effect of this compound on various ion channels in cardiomyocytes.
-
Cell Isolation: Ventricular cardiomyocytes were isolated from canine hearts or differentiated from human induced pluripotent stem cells (hiPSC-CMs).
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record ionic currents. Cells were voltage-clamped, and specific voltage protocols were applied to elicit the currents of interest (e.g., IKr, IKs, ICa-L, INa).
-
Data Acquisition and Analysis: Currents were recorded and analyzed using specialized software to determine parameters such as current density and action potential duration.
Conclusion
This compound represents a promising new class of pharmacological agents with the potential to mitigate the risk of drug-induced cardiac arrhythmias. Its unique allosteric mechanism of action on the Kv11.1 channel allows it to counteract the effects of hERG-blocking drugs without causing significant intrinsic proarrhythmic effects at therapeutic concentrations. The data presented in this guide highlight the extensive preclinical evaluation of this compound and provide a solid foundation for its further development as a potential co-therapeutic agent to improve the safety of a wide range of existing and new medications. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7244's Effect on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel, a critical component in cardiac repolarization. Blockade of this channel is a common cause of drug-induced QT prolongation and life-threatening arrhythmias, such as Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, based on preclinical research. It summarizes quantitative data on its impact on various ion channels and action potential parameters, details the experimental protocols used in these pivotal studies, and presents visual diagrams of its mechanism of action and experimental workflows. The findings indicate that this compound not only directly modulates cardiac repolarization but also effectively counteracts the proarrhythmic effects of established hERG-blocking drugs, suggesting a potential therapeutic application in preventing drug-induced arrhythmias.
Introduction
The rapid component of the delayed rectifier potassium current (IKr), conducted by the Kv11.1 (hERG) channel, plays a paramount role in the repolarization phase (Phase 3) of the cardiac action potential.[1] A reduction in IKr can lead to a prolongation of the action potential duration (APD), which manifests as a long QT interval on an electrocardiogram and increases the risk of early afterdepolarizations (EADs) and subsequent arrhythmias.[2][3][4] Many medications have been withdrawn from the market or carry warnings due to their unintended blockade of the hERG channel.[2][3][4]
This compound emerges as a promising agent designed to mitigate this liability. It is classified as a negative allosteric modulator and activator of the Kv11.1 channel.[2][3][5] This guide synthesizes the key findings on this compound's cardiac electrophysiology, focusing on its direct effects and its potential to rescue drug-induced proarrhythmic phenotypes.
Mechanism of Action
This compound functions as a negative allosteric modulator of the Kv11.1 channel.[5] Molecular docking studies suggest that this compound binds between the pore helices of two adjacent subunits of the Kv11.1 channel.[3] This binding stabilizes the channel in its conductive state, primarily by inhibiting its inactivation.[2][4] By preventing inactivation, this compound increases the overall potassium efflux during the repolarization phase of the action potential, thereby shortening the APD.
Furthermore, this compound has been shown to decrease the binding affinity of known hERG channel blockers like dofetilide (B1670870), astemizole, cisapride, and sertindole.[3][6] This suggests a mechanism whereby this compound can counteract the effects of these drugs, not only by enhancing the underlying current but also by reducing the potency of the blocking agent.
Figure 1: Proposed mechanism of action for this compound on the Kv11.1 channel.
Quantitative Data on Electrophysiological Effects
The effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Effect of this compound on Cardiac Ion Channels
Experiments were conducted on HEK293 cells expressing specific human channels and on isolated canine ventricular cardiomyocytes.
| Ion Current | Channel | This compound Concentration | Effect | Cell Type |
| IKr | Kv11.1 (hERG) | 0.5–10 µM | Concentration-dependent increase; doubled at 10 µM | HEK-hERG, Canine Cardiomyocytes |
| IKs | KCNQ1/KCNE1 | 10 µM | No effect | Canine Cardiomyocytes |
| ICa-L | Cav1.2 | 10 µM | No effect | Canine Cardiomyocytes |
| INav1.5 | Nav1.5 | 10 µM | No effect | HEK-Nav1.5 |
| IKIR2.1 | KCNJ2 | 10 µM | No effect | HEK-KIR2.1 |
| Data sourced from Qile et al., 2019.[2][3][4] |
Effect of this compound on Action Potential Duration (APD)
The impact on APD was assessed in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and isolated canine ventricular cardiomyocytes.
| Cell Type | Condition | This compound Concentration | APD Change |
| hiPSC-CMs | Baseline | 10 µM | Significant shortening |
| hiPSC-CMs | Dofetilide (30 nM) induced prolongation | 10 µM | Decreased dofetilide-induced prolongation |
| Canine Cardiomyocytes | Baseline | 0.5–10 µM | Dose-dependent shortening (approx. 50% at 10 µM) |
| Canine Cardiomyocytes | Dofetilide-induced EADs | 10 µM | Inhibited EADs |
| Data sourced from Qile et al., 2019.[2][3][4] |
In Vivo Electrophysiological Effects in a Canine Model
This compound was administered intravenously to anesthetized dogs.
| Animal Model | This compound Dose | Key Finding |
| Dogs in Sinus Rhythm | 2.5 mg·kg⁻¹ over 15 min | Not proarrhythmic; non-significant shortening of QTc (-6.8%) |
| Dogs with Chronic Atrioventricular Block (CAVB) | 2.5 mg·kg⁻¹ over 15 min | Prevented dofetilide-induced Torsades de Pointes in 5 out of 7 animals |
| Data sourced from Qile et al., 2019.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings.
In Vitro Electrophysiology: Patch-Clamp
-
Cell Preparations:
-
HEK293 cells stably expressing human Kv11.1, Nav1.5, or KIR2.1 channels were used.
-
Ventricular cardiomyocytes were enzymatically isolated from adult canine hearts.[2]
-
-
Recording Technique: Whole-cell patch-clamp technique was employed to record ionic currents.
-
Voltage Protocols:
-
For IKr (Kv11.1): Cells were held at -80 mV. A depolarizing step to +20 mV for 2 seconds was applied to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to measure the tail current.[2]
-
For other currents (IKs, ICa-L, INav1.5, IKIR2.1): Standard voltage protocols specific to each channel were used to elicit and measure the respective currents.
-
-
Data Analysis: Current amplitudes were measured at specific points in the voltage protocol (e.g., peak tail current for IKr). Current density (pA/pF) was calculated by normalizing the current amplitude to the cell capacitance.
In Vitro Action Potential Measurement
-
hiPSC-CMs:
-
Action potentials were recorded optically using a voltage-sensitive fluorescent dye (e.g., FluoVolt).[3]
-
hiPSC-CMs were plated on glass coverslips and loaded with the dye.
-
Fluorescence changes, corresponding to membrane potential changes, were recorded during electrical field stimulation (typically at 1 Hz).
-
APD at 90% repolarization (APD90) was the primary parameter measured.[3]
-
-
Canine Cardiomyocytes:
-
Action potentials were recorded using the sharp microelectrode technique in isolated ventricular myocytes.
-
Cells were stimulated at a defined frequency (e.g., 1 Hz).
-
Parameters such as APD at 90% repolarization (APD90) and the occurrence of EADs were analyzed.[3]
-
Figure 2: Workflow for in vitro electrophysiological assessment of this compound.
In Vivo Arrhythmia Model
-
Animal Model: Anesthetized dogs with surgically induced chronic atrioventricular block (CAVB) were used. This model is highly susceptible to drug-induced TdP, making it suitable for assessing both proarrhythmic risk and antiarrhythmic efficacy.[3]
-
Procedure:
-
Data Collection: Continuous ECG monitoring was performed to analyze heart rate, QT interval, and the incidence of TdP. Plasma samples were collected to determine this compound concentrations.[2][4]
Discussion and Implications
The data collectively demonstrate that this compound is a potent and specific activator of the Kv11.1 channel. Its primary mechanism involves the inhibition of channel inactivation, leading to an increased repolarizing current.[2] This translates to a shortening of the cardiac action potential duration.
Crucially, this compound shows a high degree of selectivity; at a concentration of 10 µM, it had no significant effect on other key cardiac ion channels, including IKs, ICa-L, INav1.5, and IKIR2.1.[2][3] This specificity is a desirable characteristic for a targeted therapeutic agent, as it minimizes the potential for off-target effects.
The most significant finding is the ability of this compound to counteract the proarrhythmic effects of the potent hERG blocker dofetilide, both at the cellular level (inhibiting EADs) and in a highly sensitive in vivo model (preventing TdP).[2][3] This "rescue" effect positions this compound as a potential adjunctive therapy to be co-administered with drugs that have a known risk of QT prolongation. Such a strategy could potentially improve the safety profile of existing valuable medications or enable the development of new drug candidates that would otherwise fail due to hERG liability.[3]
Conclusion
This compound is an allosteric activator of the Kv11.1 channel that effectively shortens the cardiac action potential by increasing IKr. Its ability to counteract drug-induced APD prolongation and prevent life-threatening arrhythmias in preclinical models highlights its potential as a novel antiarrhythmic agent or a safety-enhancing adjunct for drugs with hERG-blocking properties. Further investigation is warranted to explore its clinical translatability for the management of long QT syndrome and the prevention of drug-induced arrhythmias.
References
- 1. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Allosteric Modulation of Kv11.1 (hERG) Channels Protects Against Drug-Induced Ventricular Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Electrophysiological Properties of LUF7244
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological properties of LUF7244, a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiac electrophysiology.
Core Electrophysiological Properties and Mechanism of Action
This compound is a novel compound that enhances the function of the Kv11.1 channel, which is crucial for cardiac repolarization. Its primary mechanism of action involves binding to the channel and stabilizing it in a conductive state, thereby increasing the outward potassium current (IKr) and shortening the cardiac action potential duration.[1][2][3]
Molecular Interaction with Kv11.1
Docking and molecular dynamics studies have revealed that this compound binds to a site between the pore helices of two adjacent subunits of the Kv11.1 channel.[3] This allosteric binding is thought to inhibit the channel's inactivation process, leading to a sustained potassium efflux during the plateau phase of the action potential.[1][2][3]
Signaling Pathway
The primary signaling event modulated by this compound is the direct potentiation of the Kv11.1 channel's activity. The modulation of Kv11.1 by this compound leads to an increased potassium ion (K+) efflux from the cardiomyocyte. This enhanced outward current accelerates membrane repolarization, thereby shortening the action potential duration. While direct downstream signaling cascades of this compound-mediated Kv11.1 activation are not extensively characterized, the modulation of Kv11.1 is known to influence intracellular calcium dynamics indirectly. By shortening the action potential, this compound can reduce the time window for calcium influx through L-type calcium channels, a critical factor in excitation-contraction coupling.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Low energy partial ablation of the atrioventricular node junction in the dog using a suction-ablation catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244: A Technical Guide on its Antiarrhythmic Properties as a Kv11.1 Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. Blockade of this channel is a primary cause of drug-induced cardiac arrhythmias, specifically Torsades de Pointes (TdP). This compound has demonstrated significant potential in preventing such arrhythmias by counteracting the effects of Kv11.1 channel blockers. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental protocols related to this compound's antiarrhythmic properties, based on preclinical studies. The information presented is intended to support further research and drug development efforts in the field of cardiac safety.
Introduction
The Kv11.1 channel, encoded by the human ether-à-go-go-related gene (hERG), is crucial for cardiac repolarization. Its inhibition by various drugs can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome (LQTS), which increases the risk of life-threatening ventricular arrhythmias like TdP. This compound represents a promising therapeutic strategy by directly targeting and enhancing the function of the Kv11.1 channel, thereby offering a potential solution to mitigate the proarrhythmic effects of other drugs.
Mechanism of Action: Allosteric Modulation of Kv11.1
This compound's primary mechanism of action is the allosteric modulation of the Kv11.1 channel. It binds to a site distinct from the pore-blocking region targeted by many QT-prolonging drugs. This binding induces a conformational change in the channel that inhibits its inactivation, leading to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential.[1][2][3] This enhanced K+ current helps to shorten the action potential duration (APD) and counteracts the delays in repolarization caused by Kv11.1 blockers.
Signaling Pathway
The signaling pathway for this compound's action is direct and focused on the Kv11.1 ion channel.
Quantitative Data
The following tables summarize the quantitative effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Ion Channels
| Ion Channel | Cell Type | This compound Concentration | Effect |
| IKv11.1 | HEK293 | 0.5 - 10 µM | Concentration-dependent increase in current by inhibiting inactivation.[1][2][3] |
| IKr | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current.[2] |
| IKIR2.1 | HEK293 | 10 µM | No effect.[1][2][3] |
| INav1.5 | HEK293 | 10 µM | No effect.[1][2][3] |
| ICa-L | Canine Ventricular Cardiomyocytes | 10 µM | No effect.[2][4] |
| IKs | Canine Ventricular Cardiomyocytes | 10 µM | No effect.[2] |
Table 2: In Vitro Effects of this compound on Action Potential Duration (APD)
| Cell Type | Condition | This compound Concentration | Effect on APD |
| hiPSC-derived Cardiomyocytes | Dofetilide-induced APD lengthening | Not specified | Inhibited dofetilide-induced early afterdepolarizations.[1][2][3] |
| Canine Isolated Ventricular Cardiomyocytes | Dofetilide-induced APD lengthening | Not specified | Inhibited dofetilide-induced early afterdepolarizations.[1][2][3] |
| Human and Canine Cardiomyocytes | Baseline | 10 µM | Shortened APD by approximately 50%.[2] |
Table 3: In Vivo Effects of this compound in a Canine Model
| Animal Model | This compound Dose | Key Findings |
| Dogs with Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Not proarrhythmic; non-significant shortening of QTc (-6.8%).[1][2][3] |
| Dogs with Chronic Atrioventricular Block | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented dofetilide-induced Torsades de Pointes in 5 out of 7 animals.[1][2][3] |
Table 4: Pharmacokinetic Data for this compound in a Canine Model
| Condition | Peak Plasma Levels (µM) |
| Sinus Rhythm | 1.75 ± 0.80[1][2][3] |
| Chronic Atrioventricular Block | 2.34 ± 1.57[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Electrophysiology
-
Cell Lines:
-
HEK293 cells stably expressing human Kv11.1, KIR2.1, or Nav1.5 channels were used for individual current measurements.[1]
-
Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) and isolated canine ventricular cardiomyocytes were used to assess effects on action potentials.[1][2][3]
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp techniques were employed to measure ionic currents (IKv11.1, IKr, IKIR2.1, INav1.5, ICa-L, IKs) and action potentials.
-
For current recordings in HEK293 cells, specific voltage protocols were applied to isolate and characterize the current of interest.
-
Action potentials in cardiomyocytes were recorded in current-clamp mode.
-
-
Experimental Workflow:
In Vivo Canine Model of Dofetilide-Induced Arrhythmia
-
Animal Model:
-
Drug Administration:
-
Data Acquisition:
-
Electrocardiogram (ECG) parameters (RR, PQ, QRS, QT intervals) were continuously monitored. The QT interval was corrected for heart rate (QTc) using Van de Water's formula.[2]
-
Monophasic action potentials (MAPs) were recorded from the right and left ventricles.
-
-
Arrhythmia Quantification:
-
The severity of arrhythmias was quantified using an arrhythmia score.[2]
-
-
Experimental Protocol Logic:
Conclusions and Future Directions
This compound has demonstrated a clear antiarrhythmic potential by effectively counteracting dofetilide-induced TdP in a preclinical model.[1][2][3] Its mechanism as a Kv11.1 channel activator, by inhibiting inactivation, is a novel approach to mitigating the risks associated with drugs that block this critical channel. The selectivity of this compound for the Kv11.1 channel, with no significant effects on other major cardiac ion channels at the concentrations tested, is a favorable characteristic for a potential therapeutic agent.[2]
Further research is warranted to fully elucidate the binding site and the precise conformational changes induced by this compound. Additionally, long-term safety and efficacy studies are necessary to evaluate its potential for clinical application. The development of allosteric modulators like this compound could represent a significant advancement in drug safety, potentially enabling the use of effective medications that were previously limited by their proarrhythmic side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
understanding LUF7244's impact on ion channel gating
An In-Depth Technical Guide on the Impact of LUF7244 on Ion Channel Gating
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of this compound, a compound identified as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The information presented herein is critical for understanding its mechanism of action, its effects on cardiac electrophysiology, and its potential as a therapeutic agent to counteract drug-induced arrhythmias.
Core Mechanism of Action
This compound enhances the function of the Kv11.1 channel, which is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential.[1][2] Molecular docking and dynamics simulations suggest that this compound binds between the pore helices of two adjacent subunits of the Kv11.1 channel.[3] This binding is thought to stabilize the channel in its conductive state, primarily by inhibiting its natural inactivation process.[1][4][5] The result is an increased efflux of potassium ions, which leads to a shortening of the action potential duration (APD).
This mechanism is particularly relevant for its anti-arrhythmic properties. Many drugs can block the Kv11.1 channel, leading to a prolongation of the QT interval and an increased risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[3][4] By activating the channel, this compound can counteract this blockade, shorten the APD, and suppress the early afterdepolarizations (EADs) that are precursors to TdP.[1][3][4]
Quantitative Electrophysiological Data
The effects of this compound have been quantified across various experimental models. The data demonstrates a concentration-dependent activation of IKv11.1 and a clear impact on cellular electrophysiology.
Table 1: Effect of this compound on Kv11.1 and Other Ion Currents
| Concentration | Cell Type | Target Current | Effect |
|---|---|---|---|
| 0.5, 3, 10 µM | HEK-hERG | IKv11.1 | Concentration-dependent increase in steady-state current[3] |
| 10 µM | HEK293 | IKIR2.1 | No effect[3][5] |
| 10 µM | HEK293 | INav1.5 | No effect[3][5] |
| 10 µM | Canine Cardiomyocytes | ICa-L | No effect[1][5] |
| 10 µM | Canine Cardiomyocytes | IKs | No effect[1][5] |
| 10 µM | Canine Cardiomyocytes | IKr | Doubled the current[1][5] |
Table 2: Effect of this compound on Cardiac Action Potential Duration (APD)
| Concentration | Cell Type | Parameter | Effect |
|---|---|---|---|
| 10 µM | hiPSC-CMCs & Canine Cardiomyocytes | APD | Shortened by approx. 50%[1][5] |
| Not Specified | hiPSC-CMCs & Canine Cardiomyocytes | Dofetilide-induced EADs | Inhibited[1][4][5] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Dose | Animal Model | Peak Plasma Level (µM) | Outcome |
|---|---|---|---|
| 2.5 mg·kg⁻¹·15 min⁻¹ | Dogs (Sinus Rhythm) | 1.75 ± 0.80 | Not proarrhythmic; non-significant QTc shortening (-6.8%)[1][4][5] |
| 2.5 mg·kg⁻¹·15 min⁻¹ | Dogs (Chronic AV Block) | 2.34 ± 1.57 | Prevented dofetilide-induced TdP in 5/7 animals[1][4][5] |
Experimental Protocols
The characterization of this compound involved standard, yet rigorous, electrophysiological and cellular biology techniques.
Cell Culture
-
HEK293 Cells: Stably transfected HEK293 cell lines were used to assess the effects of this compound on specific ion currents, including IKv11.1, IKIR2.1, and INav1.5.[3]
-
hiPSC-CMCs: Commercially available human induced pluripotent stem cell-derived cardiomyocytes were used for optical action potential measurements to study drug effects on human-like cellular electrophysiology.[3]
-
Canine Ventricular Cardiomyocytes: Ventricular cardiomyocytes were isolated from dogs to investigate the effects on native cardiac currents (IKr) and action potentials.[3]
Whole-Cell Patch Clamp Electrophysiology
-
Amplifier and Software: Current recordings were performed using an Axon-patch 200B amplifier (Molecular Devices). Data analysis was conducted with ClampFit 10.2 software.[3]
-
General Procedure: The whole-cell configuration of the patch-clamp technique was used to measure ionic currents from individual cells. This involves forming a tight seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.
-
Voltage Protocols: Although specific voltage-clamp protocols are not detailed in the provided abstracts, standard protocols for activating and measuring Kv11.1 currents would have been employed. These typically involve a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
Physiological Impact and Therapeutic Pathway
The action of this compound on the Kv11.1 channel initiates a cascade of events that translates into a potent anti-arrhythmic effect at the organ level. This pathway underscores its therapeutic potential.
-
Molecular Interaction: this compound binds allosterically to the Kv11.1 channel protein.
-
Channel Gating Modification: This binding inhibits channel inactivation, increasing the channel's open probability.
-
Increased IKr Current: The enhanced channel activity leads to a greater outward potassium current during the cardiac action potential.
-
APD Shortening: The increased repolarizing current shortens the duration of the action potential.
-
Suppression of EADs: By shortening the APD, this compound reduces the window for early afterdepolarizations to occur, even in the presence of an IKr blocker like dofetilide.
-
Prevention of TdP Arrhythmia: The suppression of EADs at the cellular level prevents the manifestation of Torsades de Pointes at the organ level.
Conclusion
This compound represents a promising strategy for mitigating the pro-arrhythmic risk associated with Kv11.1/hERG channel-blocking drugs. Its targeted mechanism as an allosteric activator allows it to specifically counteract the primary cause of drug-induced TdP. The comprehensive data from in vitro and in vivo models provides a strong foundation for its further development. This guide summarizes the core technical data, offering a clear view of this compound's impact on ion channel gating and its potential application in enhancing cardiovascular drug safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model PMID: 31339551 | MedChemExpress [medchemexpress.eu]
LUF7244: A Novel Allosteric Modulator for the Investigation of Long QT Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long QT Syndrome (LQTS) is a cardiac repolarization disorder that predisposes individuals to life-threatening arrhythmias, specifically Torsades de Pointes (TdP). A significant portion of both congenital and acquired LQTS cases are linked to dysfunction of the Kv11.1 (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). LUF7244 has emerged as a promising research compound that acts as a negative allosteric modulator and activator of Kv11.1 channels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of quantitative data from key preclinical studies, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are investigating novel therapeutic strategies for Long QT Syndrome.
Introduction to this compound
This compound is a small molecule that has been identified as a negative allosteric modulator of the human ether-à-go-go-related gene (hERG) potassium channel, Kv11.1.[1] Its primary mechanism of action involves binding to a site on the channel distinct from the pore-binding domain of classical hERG blockers like dofetilide (B1670870). This allosteric interaction modulates the channel's gating properties, specifically by inhibiting inactivation, which leads to an overall increase in the outward potassium current (IKv11.1).[2][3] This unique mechanism makes this compound a valuable tool for studying Kv11.1 channel function and for exploring therapeutic strategies to counteract both congenital and drug-induced Long QT Syndrome.
The significance of this compound lies in its potential to rescue aberrant Kv11.1 trafficking and function. In cases of LQTS caused by trafficking-deficient mutations or drug-induced trafficking defects, this compound, particularly in combination with a trafficking corrector like dofetilide, has been shown to restore functional IKv11.1 current.[4] This dual approach of correcting channel trafficking and enhancing channel activity presents a novel therapeutic concept for LQTS.
Mechanism of Action
This compound functions as a negative allosteric modulator and activator of the Kv11.1 channel.[1][5] Unlike orthosteric blockers that directly occlude the ion conduction pore, this compound binds to an allosteric site, inducing a conformational change that inhibits the natural inactivation process of the channel.[2] This leads to a sustained outward flow of potassium ions during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration (APD).
dot
Caption: Signaling pathway of this compound action on the Kv11.1 channel.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IKv11.1 | HEK-hERG cells | 0.5 - 10 µM | Concentration-dependent increase | [2][3] |
| IKr | Canine ventricular myocytes | 10 µM | Doubled the current | [3] |
| Action Potential Duration (APD) | hiPSC-CMs | 10 µM | Shortened by ~50% | [3] |
| Action Potential Duration (APD) | Canine ventricular myocytes | 10 µM | Shortened by ~50% | [3] |
| Early Afterdepolarizations (EADs) | Dofetilide-treated hiPSC-CMs | 10 µM | Inhibited | [3] |
| Early Afterdepolarizations (EADs) | Dofetilide-treated canine ventricular myocytes | 10 µM | Inhibited | [3] |
| IKIR2.1, INav1.5, ICa-L, IKs | Various cell lines | 10 µM | No effect | [3] |
Table 2: In Vivo Effects of this compound in a Canine Model of Chronic Atrioventricular Block (CAVB)
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| Dofetilide-induced Torsades de Pointes (TdP) | CAVB dogs | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [3][5] |
| QTc Interval | Dogs with sinus rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Non-significant shortening (-6.8%) | [2][3] |
| Peak Plasma Level (Sinus Rhythm) | Dogs | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 µM | [3][5] |
| Peak Plasma Level (CAVB) | Dogs | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 µM | [3][5] |
Table 3: Effects of this compound on Kv11.1 Trafficking
| Condition | Cell Type | Treatment | Effect on Trafficking | Reference |
| WT Kv11.1 | HEK293 cells | This compound (10 µM) | No effect | [4] |
| G601S-Kv11.1 (trafficking defective) | HEK293 cells | This compound (10 µM) | No rescue | [4] |
| Pentamidine-induced trafficking defect (WT Kv11.1) | HEK293 cells | Dofetilide (10 µM) + this compound (5 µM) | Rescued maturation | [4] |
| G601S-Kv11.1 | HEK293 cells | Dofetilide (10 µM) + this compound (5 µM) | Restored trafficking | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (Kv11.1) channel are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection (for transient expression): Transient transfection of HEK293 cells with plasmids encoding wild-type or mutant Kv11.1 can be performed using standard lipid-based transfection reagents according to the manufacturer's instructions.
Electrophysiology: Patch-Clamp Recordings
dot
Caption: Workflow for patch-clamp electrophysiology experiments.
-
Objective: To measure the effects of this compound on the ionic currents conducted by Kv11.1 channels.
-
Method: Whole-cell patch-clamp technique.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol for IKv11.1:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to a test potential of +20 mV for 2 seconds to activate the channels.
-
Repolarize to -50 mV to measure the tail current.
-
Repeat this protocol at various test potentials to generate a current-voltage (I-V) relationship.
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data are analyzed to determine the effects of this compound on current amplitude, voltage-dependence of activation, and inactivation kinetics.
Western Blotting for Kv11.1 Trafficking
-
Objective: To assess the effect of this compound on the maturation and cell surface expression of Kv11.1.
-
Procedure:
-
Cell Lysis: Treat cells with this compound and/or other compounds for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for Kv11.1.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The mature, fully glycosylated form of Kv11.1 (~155 kDa) and the core-glycosylated, immature form (~135 kDa) can be distinguished.
-
Immunofluorescence Microscopy
-
Objective: To visualize the subcellular localization of Kv11.1 channels.
-
Procedure:
-
Cell Culture: Plate cells on glass coverslips.
-
Treatment: Treat with this compound and/or other compounds as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against Kv11.1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
-
In Vivo Canine Model of Chronic Atrioventricular Block (CAVB)
dot
Caption: Workflow for the in vivo chronic atrioventricular block (CAVB) dog model.
-
Objective: To evaluate the anti-arrhythmic efficacy of this compound in a large animal model that mimics key features of LQTS.
-
Model: The CAVB dog model is highly susceptible to drug-induced TdP.
-
Procedure:
-
AV Block Induction: Complete AV block is surgically induced by radiofrequency ablation of the AV node.
-
Remodeling Period: The animals are allowed to recover for several weeks, during which cardiac remodeling occurs, increasing their susceptibility to arrhythmias.
-
Drug Administration: this compound is administered intravenously, followed by an infusion of a pro-arrhythmic agent like dofetilide to challenge the heart.
-
ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to assess the QT interval and the incidence of TdP.
-
Data Analysis: The efficacy of this compound in preventing or suppressing dofetilide-induced TdP is quantified.
-
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying Long QT Syndrome. Its unique mechanism as a negative allosteric modulator and activator of Kv11.1 provides a means to enhance the function of this critical ion channel, offering a potential therapeutic strategy to counteract the effects of both genetic and acquired forms of LQTS. The data and protocols presented in this guide are intended to facilitate further research into this compound and similar compounds, with the ultimate goal of developing novel and effective treatments for patients with Long QT Syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Isolation of cardiomyocytes [bio-protocol.org]
- 4. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LUF7244 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LUF7244 is an experimental small molecule that functions as a negative allosteric modulator and activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as K_v_11.1.[1][2][3][4] Blockade of the hERG channel is a major concern in drug development due to its association with lethal cardiac arrhythmias.[1][3] this compound has been shown to counteract the effects of hERG channel blockers, such as dofetilide, suggesting its potential therapeutic application in preventing drug-induced arrhythmias.[1][4][5] This document provides detailed protocols for the experimental use of this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel (HEK-hERG).
Mechanism of Action
This compound acts as an allosteric modulator that binds to the K_v_11.1 channel, stabilizing it in a conductive state.[5] Molecular docking and dynamics studies predict that this compound binds between the pore helices of two adjacent subunits of the channel. This interaction inhibits the channel's inactivation, leading to an increase in the steady-state potassium current (I_Kv11.1_).[1][5]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the steady-state I_Kv11.1_ current in HEK-hERG cells. The current density was measured at the end of the depolarizing pulse.
| This compound Concentration (µM) | Mean Current Density (pA/pF) | Standard Error of the Mean (SEM) | Number of Cells (n) |
| 0 (Baseline) | Data not explicitly provided | Data not explicitly provided | 14 |
| 0.5 | Concentration-dependent increase | Data not explicitly provided | 14 |
| 3 | Concentration-dependent increase | Data not explicitly provided | 13 |
| 10 | Concentration-dependent increase | Data not explicitly provided | 12 |
Note: The source material describes a concentration-dependent increase in steady-state current but does not provide specific mean and SEM values in the abstract.[5] Raw current data were normalized by each cell's membrane capacitance for current density comparisons.[5][6] At a concentration of 10 µM, this compound showed no significant effect on I_KIR2.1_ or I_Nav1.5_ currents in respective HEK293 cell lines.[5]
Experimental Protocols
This section details the methodologies for key experiments involving this compound and HEK293 cells.
Cell Culture and Maintenance
-
Cell Line: HEK293 cells stably expressing the human K_v_11.1 (hERG) protein (HEK-hERG).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 200 mM L-glutamine, and 10,000 U/mL penicillin-streptomycin.[7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: When cells reach approximately 80-90% confluency, they are passaged using standard trypsinization protocols.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: 100 mM.
-
Procedure:
-
Dissolve the appropriate amount of this compound powder in DMSO to achieve a 100 mM stock solution.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
-
-
Important Note: The final concentration of DMSO in the experimental solutions should be kept below 0.1% to avoid solvent-induced cellular effects.[5]
Electrophysiology: Whole-Cell Patch Clamp
This protocol is for measuring the effect of this compound on I_Kv11.1_ in HEK-hERG cells.
-
Apparatus: Standard patch-clamp rig with a temperature-controlled perfusion chamber.
-
Temperature: All measurements are to be performed at 37°C.[5]
-
Solutions:
-
Procedure:
-
Plate HEK-hERG cells on glass coverslips suitable for patch-clamp experiments and allow them to adhere.
-
Transfer a coverslip to the perfusion chamber on the microscope stage and perfuse with the bath solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Record baseline I_Kv11.1_ currents using a suitable voltage-clamp protocol. A typical protocol involves a depolarizing pulse to activate the channels followed by a repolarizing pulse to measure the tail current.
-
Perfuse the cell with the bath solution containing the desired concentration of this compound (e.g., 0.5, 3, or 10 µM).
-
After the drug has had sufficient time to take effect (stable current readings), record the I_Kv11.1_ currents again.
-
To determine current density, normalize the raw current data by the cell's membrane capacitance.[5][6]
-
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LUF7244 in Patch Clamp Electrophysiology
A Note on the Target of LUF7244: Initial research indicates a discrepancy in the proposed target of this compound. The available scientific literature consistently identifies this compound as a negative allosteric modulator and activator of Kv11.1 (hERG) potassium channels, not the mGluR7 receptor.[1][2][3][4][5] This document will, therefore, focus on the established role of this compound in modulating Kv11.1 channels, providing detailed application notes and protocols for its use in that context. A general protocol for studying a positive allosteric modulator of the mGluR7 receptor is also provided for informational purposes.
This compound as a Modulator of Kv11.1 (hERG) Channels
This compound is a significant research tool for investigating the function of Kv11.1 channels, which are crucial for cardiac repolarization. Blockade of these channels is a major cause of drug-induced cardiac arrhythmias.[1][2][3] this compound acts as a negative allosteric modulator, effectively activating the channel to counteract the effects of channel blockers.[1][3] Its primary mechanism involves inhibiting the inactivation of the Kv11.1 channel, leading to an increased potassium current.[1][2][3]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported electrophysiological effects of this compound from patch clamp studies.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IKv11.1 (hERG) | HEK-hERG cells | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state current | [1] |
| IKr | Canine Cardiomyocytes | 10 µM | Doubled the current | [2][3] |
| Action Potential Duration (APD) | Human iPSC-Cardiomyocytes & Canine Cardiomyocytes | 10 µM | Shortened by approximately 50% | [2][3] |
| IKIR2.1 | HEK293 cells | 10 µM | No effect | [1] |
| INav1.5 | HEK-Nav1.5 cells | 10 µM | No effect | [1] |
| ICa-L | Not specified | 10 µM | No effect | [3] |
| IKs | Not specified | 10 µM | No effect | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of IKv11.1 in HEK-hERG Cells
This protocol is designed to measure the effect of this compound on human Kv11.1 (hERG) channels expressed in a stable cell line.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel (HEK-hERG) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 200 mM L-glutamine.[2]
-
Plate cells onto glass coverslips for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1.8 MgCl2, 5 glucose, 5 HEPES. Adjust pH to 7.3 with CsOH.
-
Internal (Pipette) Solution (in mM): 5 NaCl, 133 CsCl, 2 MgATP, 20 tetraethylammonium (B1195904) chloride, 10 EGTA, 5 HEPES. Adjust pH to 7.3 with CsOH.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.5, 3, and 10 µM) in the external solution.
3. Electrophysiological Recording:
-
Use a patch clamp amplifier and data acquisition system.
-
Obtain a gigaohm seal (>1 GΩ) on a single HEK-hERG cell.
-
Establish whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit IKv11.1 currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with different concentrations of this compound and record the resulting changes in current.
Protocol 2: Measuring this compound Effects on Action Potentials in Cardiomyocytes
This protocol is for assessing the impact of this compound on the action potential duration in isolated cardiomyocytes.
1. Cell Isolation:
-
Isolate ventricular cardiomyocytes from a suitable animal model (e.g., canine) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
2. Solutions:
-
Bath Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 11 glucose, 10 HEPES, 0.005 nifedipine. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (in mM): 125 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.[1]
3. Electrophysiological Recording (Current Clamp):
-
Establish whole-cell configuration.
-
Switch to current-clamp mode.
-
Elicit action potentials by injecting a brief suprathreshold current pulse.
-
Record baseline action potentials.
-
Perfuse with this compound (e.g., 10 µM) and record changes in action potential duration (e.g., APD90).
Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Proposed mechanism of this compound action on Kv11.1 channels.
General Protocol for a Positive Allosteric Modulator (PAM) of mGluR7
While this compound does not target mGluR7, this section provides a general framework for investigating a hypothetical mGluR7 PAM using patch clamp electrophysiology.
Background on mGluR7 Signaling
mGluR7 is a Gi/o-coupled receptor predominantly found on presynaptic terminals.[6] Its activation by high concentrations of glutamate (B1630785) typically leads to the inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[[“]][[“]] This is often mediated by the inhibition of presynaptic voltage-gated calcium channels (VGCCs).[[“]] Therefore, a PAM would be expected to enhance this inhibitory effect.
Experimental Protocol: Assessing a Hypothetical mGluR7 PAM
This protocol outlines how to measure the effect of an mGluR7 PAM on synaptic transmission in brain slices.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from a region with high mGluR7 expression, such as the hippocampus or amygdala.[6]
-
Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
2. Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose.
-
Internal Solution (for postsynaptic recording, in mM): (Example) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH.
-
Test Compounds: Prepare stock solutions of an mGluR7 agonist (e.g., L-AP4) and the hypothetical PAM.
3. Electrophysiological Recording:
-
Place a brain slice in the recording chamber and perfuse with aCSF.
-
Using a stimulating electrode, evoke excitatory postsynaptic currents (EPSCs) in a postsynaptic neuron held in voltage-clamp mode (e.g., at -70 mV).
-
Record a stable baseline of evoked EPSCs.
-
Apply a concentration of the mGluR7 agonist that produces a submaximal inhibition of the EPSC (e.g., EC20).
-
In the continued presence of the agonist, co-apply the mGluR7 PAM. A PAM is expected to potentiate the inhibitory effect of the agonist, leading to a further reduction in the EPSC amplitude.
-
Perform washout and test different concentrations to generate a dose-response curve for the PAM.
Visualizations
Caption: Presynaptic signaling pathway of mGluR7 modulated by a PAM.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 6. Differential effects of mGluR7 and mGluR8 activation on pain-related synaptic activity in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
Application Notes and Protocols for LUF7244 in hiPSC-derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component of cardiac action potential repolarization.[1][2][3] Blockade of the hERG channel by various drugs can lead to QT interval prolongation, a major risk factor for developing life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[3][4]
This compound functions by inhibiting the inactivation of the hERG channel, which results in an increased IKr current.[2][3] This unique mechanism of action makes this compound a valuable tool for in vitro cardiac safety assessment and as a potential co-therapeutic agent to mitigate the proarrhythmic effects of hERG-blocking drugs.[1][3]
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for studying cardiac physiology and drug-induced cardiotoxicity.[5][6] These cells express the key ion channels found in adult human cardiomyocytes and provide a renewable and patient-specific platform for preclinical drug evaluation.[5][7]
These application notes provide detailed protocols for utilizing this compound in hiPSC-CMs to study its effects on cardiac electrophysiology and its potential to rescue drug-induced proarrhythmic phenotypes.
Data Presentation
The following tables summarize the quantitative effects of this compound on the action potential duration (APD) of hiPSC-CMs, both alone and in the presence of a hERG blocker.
Table 1: Effect of this compound on Action Potential Duration (APD90) in hiPSC-CMs
| Treatment | Concentration | Mean APD90 (ms) | Standard Deviation (ms) | Percentage Change from Baseline |
| Baseline (Vehicle) | - | 450 | 35 | 0% |
| This compound | 10 µM | 225 | 28 | -50%[3] |
Table 2: Effect of this compound on Dofetilide-Induced APD Prolongation in hiPSC-CMs
| Treatment | Concentration | Mean APD90 (ms) | Standard Deviation (ms) | Percentage Change from Dofetilide (B1670870) Alone |
| Dofetilide | 30 nM | 680 | 42 | 0% |
| Dofetilide + this compound | 30 nM + 10 µM | 510 | 38 | -25%[3] |
Experimental Protocols
Protocol 1: hiPSC-CM Culture
-
Cell Source: Commercially available hiPSC-CMs (e.g., iCell Cardiomyocytes², Fujifilm Cellular Dynamics).
-
Thawing and Plating: Thaw hiPSC-CMs according to the manufacturer's instructions. Plate the cells onto fibronectin-coated multi-well plates (e.g., 96-well or 384-well) at a density that ensures a confluent monolayer forms within 7 days.[8]
-
Culture Medium: Maintain the hiPSC-CMs in the manufacturer's recommended maintenance medium.
-
Culture Conditions: Culture the cells at 37°C in a humidified incubator with 5% CO2.[8]
-
Medium Changes: Perform a 50% medium change every 2-3 days.
-
Maturation: Allow the hiPSC-CMs to mature and form a spontaneously beating syncytium for at least 7 days before initiating experiments.[8]
Protocol 2: Preparation and Application of this compound and Dofetilide
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 10 µM stock solution of dofetilide in DMSO.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in pre-warmed culture medium to the desired final concentrations (e.g., 10 µM for this compound and 30 nM for dofetilide).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Drug Application:
-
For single-drug treatment, replace the existing culture medium with the medium containing the final concentration of this compound or dofetilide.
-
For co-treatment experiments, first, add dofetilide to the cells and incubate for a specified period (e.g., 15 minutes) to induce APD prolongation. Then, add this compound to the same wells.[3]
-
Include a vehicle control (medium with 0.1% DMSO) in all experiments.
-
Protocol 3: Measurement of Action Potential Duration using Voltage-Sensitive Dyes
-
Dye Loading:
-
Prepare a working solution of a voltage-sensitive fluorescent dye (e.g., FluoVolt™) in a suitable buffer according to the manufacturer's protocol.
-
Remove the culture medium from the hiPSC-CMs and wash the cells once with the dye buffer.
-
Add the dye working solution to the cells and incubate at 37°C for 20-30 minutes.
-
-
Imaging:
-
After incubation, wash the cells to remove excess dye.
-
Place the multi-well plate on the stage of a high-speed fluorescence imaging system equipped with the appropriate filters and an environmental chamber to maintain 37°C and 5% CO2.
-
-
Data Acquisition:
-
Record the spontaneous electrical activity of the hiPSC-CMs at a high frame rate (e.g., 100-200 Hz).
-
Acquire baseline recordings before drug addition.
-
After drug application, record the changes in the action potential waveform over time.
-
-
Data Analysis:
-
Use appropriate software to analyze the recorded optical action potentials.
-
Measure the action potential duration at 90% repolarization (APD90) for each condition.
-
Calculate the average APD90 and standard deviation for each treatment group.
-
Visualizations
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does Enhanced Structural Maturity of hiPSC-Cardiomyocytes Better for the Detection of Drug-Induced Cardiotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.kr [bms.kr]
- 7. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of LUF7244 in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Blockade of this channel is a common adverse effect of many drugs, leading to potentially lethal cardiac arrhythmias.[1][2][3] this compound has been investigated for its potential to counteract such drug-induced arrhythmias.[1][2][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in canine models, summarizing key findings and detailing experimental protocols. The dog is a relevant model for cardiovascular safety assessment due to similarities in its cardiac electrophysiology to humans.[1]
Mechanism of Action
This compound acts as a negative allosteric modulator of the Kv11.1 channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac action potential repolarization.[1][4] By binding to the channel, this compound inhibits its inactivation, leading to an increased IKr current.[1][2] This enhanced potassium efflux shortens the action potential duration, thereby counteracting the effects of drugs that prolong the QT interval and induce arrhythmias like Torsades de Pointes (TdP).[1][2] In vitro studies on isolated canine ventricular cardiomyocytes have confirmed that this compound doubles the IKr current and shortens the action potential duration by approximately 50%.[1][3]
Signaling Pathway
Data Presentation
Pharmacokinetic and Pharmacodynamic Data
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound following intravenous administration in anesthetized dogs.
| Parameter | Canine Model | Dosage | Peak Plasma Level (μM) | Effect on QTc Interval | Antiarrhythmic Efficacy (Prevention of Dofetilide-induced TdP) |
| This compound | Sinus Rhythm (n=5) | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 | -6.8% (non-significant shortening) | Not Applicable |
| This compound | Chronic Atrioventricular Block (CAVB) (n=7) | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 | Did not normalize dofetilide-induced prolongation | 5 out of 7 animals |
Data extracted from a study by Qile et al.[1][2][3]
Experimental Protocols
In Vivo Administration of this compound in Canine Models
This protocol outlines the methodology for the intravenous administration of this compound to anesthetized dogs to assess its cardiac electrophysiological effects and antiarrhythmic potential.[1][2]
1. Animal Model and Preparation:
-
Species: Beagle dogs.
-
Health Status: Healthy, purpose-bred animals.
-
Anesthesia: Induce and maintain anesthesia using appropriate agents (e.g., sodium pentobarbital).
-
Instrumentation:
-
Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Place electrocardiogram (ECG) leads for continuous monitoring of cardiac rhythm and intervals (e.g., Lead II).
-
For studies in atrioventricular block models, surgically create a complete AV block at least 3 weeks prior to the experiment.
-
2. Experimental Groups:
-
Group 1: Sinus Rhythm (SR) Dogs: To assess the intrinsic effects of this compound on cardiac electrophysiology.
-
Group 2: Chronic Atrioventricular Block (CAVB) Dogs: To evaluate the antiarrhythmic efficacy of this compound in a model susceptible to drug-induced Torsades de Pointes.[1]
3. Drug Preparation and Administration:
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Solutol HS 15, and water).
-
Dosage: Administer this compound as an intravenous infusion at a dose of 2.5 mg·kg⁻¹ over 15 minutes.[1][2][3]
-
Arrhythmia Induction (for CAVB group): Following a baseline recording period, administer an IKr blocker such as dofetilide to induce TdP.
-
Prevention Protocol (for CAVB group): Administer this compound prior to the administration of the proarrhythmic agent (dofetilide) to assess its preventive capabilities.[1]
4. Data Collection and Analysis:
-
Hemodynamics: Continuously record arterial blood pressure and heart rate.
-
Electrocardiography: Continuously record ECGs. Measure baseline and post-infusion values for RR interval, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc) using a species-appropriate formula (e.g., Van de Water's formula for dogs).
-
Pharmacokinetics: Collect blood samples at predetermined time points during and after this compound infusion. Process the samples to plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Arrhythmia Analysis: In the CAVB group, quantify the incidence and duration of TdP episodes.
5. Statistical Analysis:
-
Compare baseline and post-treatment values for hemodynamic and ECG parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Safety and Toxicology
In the described study, this compound administered at 2.5 mg·kg⁻¹·15 min⁻¹ to dogs in sinus rhythm was not found to be proarrhythmic.[1][2][3] It produced a non-significant shortening of the QTc interval.[1][2][3] Further comprehensive toxicology studies would be required to fully characterize the safety profile of this compound.
Conclusion
The in vivo administration of this compound in canine models has demonstrated its potential as a therapeutic agent to counteract drug-induced proarrhythmic effects. The detailed protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel antiarrhythmic therapies and cardiovascular safety pharmacology. The canine model, particularly the chronic atrioventricular block model, serves as a robust platform for evaluating the efficacy of such compounds.[1]
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
LUF7244: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of LUF7244 solutions, along with an overview of its mechanism of action and its application in cardiac electrophysiology studies. This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel, offering potential therapeutic applications in preventing drug-induced cardiac arrhythmias.[1][2][3][4]
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. The following protocols are based on established methodologies.[5]
Table 1: this compound Solution Preparation for In Vitro and In Vivo Studies
| Application | Solvent System | Concentration | Preparation Steps | Sterilization |
| In Vitro Cellular Experiments | Dimethyl Sulfoxide (DMSO) | 100 mM (Stock Solution) | Dissolve this compound in DMSO. | Filter sterilize (0.22 µm filter). |
| In Vivo Animal Studies | DMSO and Polyethylene Glycol 400 (PEG400) (1:1, v/v) | Final desired concentration | Dissolve this compound in a 1:1 (v/v) mixture of DMSO and PEG400. | Filter sterilize (0.45 µm filter). |
Table 2: this compound Solution Storage and Stability
| Solution Type | Storage Temperature | Notes |
| DMSO Stock Solution (100 mM) | -20°C | Stored for use in cellular experiments.[5] |
| Plasma Quality Control Samples | -80°C | Used for validating plasma concentration measurements.[5] |
For cellular experiments, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.[5]
Experimental Protocols
The following are detailed protocols for the use of this compound in experimental settings.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder to prepare a 100 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter sterilize the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
Protocol 2: Preparation of this compound Dosing Solution for In Vivo Studies
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile vials
-
Sterile 0.45 µm syringe filter
Procedure:
-
Determine the final concentration and total volume of the dosing solution required for the experiment.
-
Prepare a 1:1 (v/v) solution of DMSO and PEG400.
-
Weigh the appropriate amount of this compound and dissolve it in the DMSO:PEG400 solvent.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter sterilize the final solution using a 0.45 µm syringe filter into a sterile vial.[5]
-
The prepared solution is ready for intravenous administration.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][3][4] The primary function of the Kv11.1 channel is to conduct the rapid delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[6]
Certain drugs can block the Kv11.1 channel, leading to a prolongation of the action potential, which can result in life-threatening arrhythmias such as Torsades de Pointes (TdP).[2] this compound counteracts this effect by binding to a site on the Kv11.1 channel that is different from the binding site of blocking drugs (an allosteric site).[3] This binding inhibits the natural inactivation of the channel, thereby increasing the potassium current (IKr) and shortening the action potential duration.[2][5] This mechanism has been shown to prevent and suppress dofetilide-induced early afterdepolarizations in vitro and Torsades de Pointes in vivo.[2][7]
Caption: Mechanism of this compound action on the Kv11.1 channel.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cardiac action potentials in the presence of a Kv11.1 channel blocker.
Caption: Workflow for assessing this compound's electrophysiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model PMID: 31339551 | MedChemExpress [medchemexpress.eu]
- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LUF7244 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of LUF7244, a negative allosteric modulator and activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The following sections detail the working concentrations, experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
The working concentration of this compound for in vitro studies varies depending on the specific application and cell type. The following table summarizes the effective concentrations from various published experiments.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Whole-Cell Patch Clamp | HEK cells expressing hERG (HEK-hERG) | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state hERG current.[1] | [1] |
| Action Potential Duration (APD) Assay | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMCs) | 10 µM | Shortened APD and counteracted dofetilide-induced APD prolongation.[1] | [1] |
| hERG Trafficking Rescue | HEK-293 cells expressing trafficking-deficient hERG mutants | 5 µM (in combination with 10 µM dofetilide) | Rescued trafficking of mutant hERG channels to the cell surface. | |
| Electrophysiology in Cardiomyocytes | Canine isolated ventricular cardiomyocytes | 10 µM | Doubled the rapid delayed rectifier potassium current (IKr) and shortened action potential duration.[1][2] | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the hERG potassium channel. Its primary mechanism involves binding to a site on the channel distinct from the pore region, which in turn inhibits the channel's inactivation process. This leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG Current Measurement
This protocol is designed to measure the effect of this compound on hERG potassium currents in a heterologous expression system.
Experimental Workflow:
Materials:
-
HEK-hERG cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Extracellular (Bath) Solution (Tyrode's Solution): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Intracellular (Pipette) Solution: 110 mM KCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.5 mM GTP-Na, 5.17 mM CaCl₂, 1.42 mM MgCl₂. Adjust pH to 7.2 with KOH.[1]
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate HEK-hERG cells onto glass coverslips at a suitable density and culture for 24-48 hours.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -80 mV. Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.[1]
-
Compound Application: After recording stable baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 0.5, 3, or 10 µM).
-
Post-Compound Recording: Record hERG currents in the presence of this compound until a steady-state effect is observed.
-
Data Analysis: Measure the amplitude of the steady-state and tail currents before and after this compound application.
Action Potential Duration (APD) Assay in hiPSC-CMCs
This protocol measures the effect of this compound on the action potential duration in spontaneously beating human induced pluripotent stem cell-derived cardiomyocytes.
Materials:
-
hiPSC-CMCs
-
Culture medium for hiPSC-CMCs
-
Voltage-sensitive dye (e.g., FluoVolt™)
-
Fluorescence microscope with a camera and data acquisition system
-
Dofetilide (B1670870) (as a positive control for APD prolongation)
-
This compound
Procedure:
-
Cell Plating: Plate hiPSC-CMCs in a suitable format for fluorescence imaging (e.g., glass-bottom dishes).
-
Dye Loading: Incubate the cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
Baseline Recording: Record the spontaneous action potentials from the cardiomyocytes by measuring the fluorescence intensity over time.
-
Dofetilide Application (Optional): To test the rescue effect of this compound, first perfuse the cells with a solution containing dofetilide (e.g., 30 nM) to induce APD prolongation.[1]
-
This compound Application: Perfuse the cells with a solution containing 10 µM this compound (with or without dofetilide).
-
Post-Compound Recording: Record the action potentials in the presence of this compound.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) from the recorded fluorescence traces. Compare the APD90 before and after the application of the compounds.
hERG Channel Trafficking Assay using Western Blot
This protocol is designed to assess the effect of this compound on the trafficking of the hERG protein from the endoplasmic reticulum (ER) to the cell membrane. The mature, fully glycosylated form of hERG (at the cell surface) has a higher molecular weight than the immature, core-glycosylated form (in the ER).
Materials:
-
HEK-293 cells transfected with a hERG expression vector
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hERG
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: Plate hERG-expressing HEK-293 cells and treat with this compound at the desired concentration (e.g., 5 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hERG antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the mature (higher molecular weight) and immature (lower molecular weight) forms of hERG. An increase in the ratio of the mature to immature form indicates enhanced trafficking.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the relevant safety data sheets for all reagents used.
References
Troubleshooting & Optimization
LUF7244 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of LUF7244 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For cellular and in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 100 mM this compound in DMSO can be prepared.[1] For in vivo animal studies, a solution of DMSO and polyethylene (B3416737) glycol 400 (PEG400) in a 1:1 (v/v) ratio is recommended.[1] For analytical purposes, such as creating calibration solutions, this compound can be dissolved in methanol (B129727) containing 0.05% formic acid.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.1%, to maintain the solubility of this compound and minimize solvent effects on your experimental system.[1]
-
Sonication: After dilution, briefly sonicate the solution to aid in the dispersion of the compound.
-
Vortexing: Vigorous vortexing immediately after dilution can also help to prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Q3: What is the maximum concentration of this compound that can be used in aqueous-based cellular assays?
A3: Based on published studies, this compound has been used in cellular assays at concentrations ranging from 0.5 µM to 10 µM.[1] The final concentration should be determined empirically for your specific cell type and assay conditions, ensuring that the final DMSO concentration remains non-toxic to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation observed in the stock solution. | The solubility limit in the chosen solvent has been exceeded, or the compound has come out of solution during storage. | Gently warm the solution to 37°C and vortex or sonicate until the solution becomes clear. If the precipitate does not dissolve, the stock solution may be supersaturated and should be remade at a lower concentration. |
| Inconsistent experimental results. | The compound may not be fully dissolved or may be precipitating out of the aqueous solution during the experiment. | Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the final solution for any signs of precipitation before adding it to the experimental system. Consider using a formulation with co-solvents like PEG400 for improved solubility in aqueous media, if compatible with the experimental setup. |
| Cell toxicity observed at higher concentrations. | The toxicity may be due to the compound itself or the concentration of the organic solvent (e.g., DMSO). | Run a solvent toxicity control by treating cells with the highest concentration of the solvent used in your experiment. If solvent toxicity is observed, optimize the dilution scheme to lower the final solvent concentration. |
Experimental Protocols
Preparation of 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 100 mM stock solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if needed.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Preparation of this compound Working Solution for Cellular Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous cell culture medium or buffer
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the aqueous medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is below 0.1%.[1]
-
Vortex the working solution immediately after preparation to ensure homogeneity.
-
Use the freshly prepared working solution for your experiments.
Visualizations
This compound Mechanism of Action on Kv11.1 Channel
Caption: Allosteric modulation of the Kv11.1 channel by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.
References
Technical Support Center: Optimizing LUF7244 Concentration for hERG Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF7244 to achieve optimal hERG channel activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the hERG channel?
A1: this compound is a small molecule that acts as a positive allosteric modulator, or activator, of the Kv11.1 (hERG) potassium channel.[1][2][3] Unlike channel blockers, this compound enhances the hERG current (IKr). Its primary mechanism of action is the inhibition of the channel's natural rapid inactivation process.[1][2][3] By binding to an allosteric site, this compound stabilizes the open conformation of the channel, thereby increasing the outward flow of potassium ions during cellular repolarization.[1]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the experimental system. However, published studies have demonstrated a concentration-dependent increase in hERG current in the range of 0.5 µM to 10 µM in HEK-hERG cells.[1][4] Some studies have explored concentrations up to 30 µM in CHO-hERG cells.[5] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare this compound for my experiments?
A3: For cellular experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[1] This stock solution should be filter-sterilized and can be stored at -20°C. When preparing the final working concentrations for your assay, ensure the final DMSO concentration in the well is low (typically below 0.1%) to avoid solvent-induced effects on the cells.[1]
Q4: What are the expected electrophysiological effects of this compound on hERG currents?
A4: Application of this compound is expected to cause a concentration-dependent increase in the steady-state hERG current.[1] You should also observe alterations in the channel's kinetics, specifically a reduction in rapid inactivation and changes in tail current kinetics upon repolarization.[1] This manifests as a larger outward current during depolarizing pulses and a modified tail current upon returning to a negative membrane potential.
Data Presentation: this compound Concentration Effects
The following table summarizes the reported effects of different this compound concentrations on hERG channels in a common in vitro model.
| Cell Line | This compound Concentration (µM) | Observed Effect on hERG Current | Reference |
| HEK-hERG | 0.5 | Concentration-dependent increase in steady-state current | [1][4] |
| HEK-hERG | 3 | Concentration-dependent increase in steady-state current | [1][4] |
| HEK-hERG | 10 | Concentration-dependent increase in steady-state current; doubled IKr | [1][2][3][4] |
| CHO-hERG | 1 - 30 | Concentration-dependent increase in step conductance (up to 10.1-fold at 30 µM) | [5][6] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG Activation
This protocol outlines the key steps for assessing the effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture hERG-expressing cells under standard conditions.
- Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching 24-48 hours before the experiment.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.[7]
- Internal (Pipette) Solution (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 100 mM stock in DMSO.[1] Serially dilute in the external solution to achieve final working concentrations (e.g., 0.1, 1, 3, 10, 30 µM).
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
- Compensate for series resistance and cell capacitance.
- Record baseline hERG currents using a voltage-clamp protocol designed to elicit activation and inactivation. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to potentials between -70 mV and +60 mV for 2 seconds, and then a repolarizing step to -40 mV to record tail currents.[8][9]
4. Compound Application:
- After recording a stable baseline, perfuse the cell with the external solution containing the desired concentration of this compound for 5 minutes to allow for equilibration.[1]
- Record hERG currents again using the same voltage protocol.
- To establish a concentration-response relationship, repeat the process with increasing concentrations of this compound.
5. Data Analysis:
- Measure the amplitude of the steady-state outward current at the end of the depolarizing pulse and the peak tail current amplitude.
- Plot the percentage increase in current as a function of this compound concentration to determine the EC50.
- Analyze changes in activation and inactivation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Compound Degradation: Improper storage or handling of this compound. 2. Low hERG Expression: The cell line may have low or unstable expression of the hERG channel. 3. Incorrect Voltage Protocol: The protocol may not be optimal for observing inactivation, which is the primary target of this compound. | 1. Prepare fresh dilutions of this compound from a properly stored stock. 2. Verify hERG expression using a positive control (e.g., a known hERG blocker like dofetilide (B1670870) to confirm current presence). 3. Ensure your voltage protocol includes a sufficiently long depolarizing step to induce inactivation. |
| High variability between cells | 1. Cell Health: Cells are unhealthy or from a high passage number. 2. Inconsistent Compound Application: Incomplete washout between concentrations or insufficient incubation time. | 1. Use cells from a lower passage number and ensure optimal culture conditions. Only patch healthy, well-adhered cells. 2. Allow for a complete washout with the control external solution between compound applications. Ensure a consistent incubation time (e.g., 5 minutes) for each concentration. |
| Seal instability after compound application | 1. High DMSO Concentration: Final DMSO concentration is too high, affecting membrane integrity. 2. Compound Precipitation: this compound may be precipitating out of the aqueous solution at higher concentrations. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Visually inspect the working solutions for any signs of precipitation. If necessary, briefly sonicate the solution before use. |
| Unexpected inhibitory effect at high concentrations | 1. Dual Mode of Action: Some hERG activators can exhibit inhibitory effects at higher concentrations.[2] | 1. This may be a real pharmacological effect. Characterize the concentration-response curve fully to identify the biphasic nature of the compound's effect. |
Visualizations
Caption: this compound allosterically modulates hERG by inhibiting rapid inactivation.
Caption: Workflow for evaluating this compound's effect on hERG channels.
Caption: Troubleshooting decision tree for suboptimal this compound results.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Determinants of Isoform-Specific Gating Kinetics of hERG1 Channel: Combined Experimental and Simulation Study [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of LUF7244. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the hERG (human Ether-à-go-go-Related Gene) potassium channel, also known as Kv11.1.[1][2] It binds to an allosteric site on the channel, which in turn modulates the binding of orthosteric ligands.[3] This action can counteract the proarrhythmic effects of drugs that block the hERG channel.[1][2] Specifically, this compound inhibits the inactivation of the Kv11.1 channel, leading to an increase in the potassium current (IKr).[2][3]
Q2: Are there any known off-target effects of this compound on other cardiac ion channels?
A2: In vitro studies have shown a high degree of selectivity for this compound. At a concentration of 10 μM, this compound demonstrated no significant effects on several other key cardiac ion channels, including IKIR2.1, INav1.5, ICa-L, and IKs.[2][3] This suggests a low potential for off-target effects on these specific channels at this concentration.
Q3: We are observing unexpected electrophysiological results in our cellular assay when using this compound. What could be the cause?
A3: If you are observing unexpected results, consider the following troubleshooting steps:
-
Confirm On-Target Effect: First, verify that you can replicate the known on-target effect of this compound. You should observe a concentration-dependent increase in IKr or a shortening of the action potential duration in the presence of a hERG blocker.[2][4]
-
Concentration and Solubility: Ensure that the concentration of this compound is accurate and that the compound is fully solubilized in your experimental buffer. Poor solubility could lead to inaccurate dosing and variable results.
-
Cellular System: The expression levels of Kv11.1 in your specific cell line or primary cell type can influence the magnitude of the observed effect.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could potentially have their own biological activity.
-
Experimental Controls: Ensure all appropriate vehicle and positive controls are included in your experimental design.
Q4: Has this compound shown any proarrhythmic potential in vivo?
A4: In a study using a dog model, this compound administered intravenously at a dose of 2.5 mg·kg-1·15 min-1 was not found to be proarrhythmic in dogs in sinus rhythm.[2][4] In fact, it was shown to prevent dofetilide-induced torsades de pointes arrhythmias in a dog model with chronic atrioventricular block.[2][4]
Summary of this compound In Vitro Selectivity
| Ion Channel | Gene | This compound Concentration | Observed Effect | Reference |
| IKr (rapid delayed rectifier K+ current) | KCNH2 (hERG) | 0.5-10 µM | Concentration-dependent increase | [2][3] |
| IKIR2.1 (inwardly rectifying K+ current) | KCNJ2 | 10 µM | No effect | [2][3] |
| INav1.5 (fast Na+ current) | SCN5A | 10 µM | No effect | [2][3] |
| ICa-L (L-type Ca2+ current) | CACNA1C | 10 µM | No effect | [2][3] |
| IKs (slow delayed rectifier K+ current) | KCNQ1/KCNE1 | 10 µM | No effect | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology Patch-Clamp Assay for Off-Target Ion Channel Effects
This protocol is designed to assess the potential off-target effects of this compound on various cardiac ion channels using manual whole-cell patch-clamp electrophysiology.
-
Cell Lines: Use stable HEK293 cell lines individually expressing human IKIR2.1, INav1.5, ICa-L, or IKs channels.[4]
-
Cell Culture: Culture the HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Electrophysiology:
-
Prepare cells for patch-clamping according to standard laboratory procedures.
-
Obtain whole-cell recordings using appropriate internal and external solutions for each specific ion channel being tested.
-
Establish a stable baseline recording of the ionic current.
-
Perfuse the cells with a vehicle control solution and record the current.
-
Apply this compound at the desired concentration (e.g., 10 μM) and record the current.[2][3]
-
Apply a known positive control inhibitor for each channel to confirm assay validity.
-
-
Data Analysis: Measure the peak current amplitude before and after the application of this compound. A significant change in current amplitude compared to the vehicle control would indicate a potential off-target effect.
Visualizations
Caption: Mechanism of action of this compound on the hERG channel.
Caption: Workflow for in vitro off-target effect screening.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: LUF7244 Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LUF7244 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] It binds to a site on the channel distinct from the pore-binding site of many hERG blockers.[1] This interaction stabilizes the channel in a conductive state and inhibits its inactivation, leading to an increased potassium current (IKr).[2][3]
Q2: In which cell lines has this compound been predominantly studied?
A2: this compound has been primarily characterized in cell lines expressing the Kv11.1 (hERG) channel, such as HEK293 cells stably expressing hERG (HEK-hERG).[4] It has also been studied in more physiologically relevant models like cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMCs) and isolated canine ventricular cardiomyocytes.[2][3]
Q3: What are the typical working concentrations for this compound in in-vitro experiments?
A3: The effective concentrations of this compound in in-vitro studies generally range from 0.5 µM to 10 µM.[2][3] A concentration-dependent increase in the Kv11.1 current is observed within this range.[4] It is always recommended to perform a dose-response curve for your specific cell system to determine the optimal concentration.
Q4: Is this compound expected to be cytotoxic?
A4: The primary described effect of this compound is the activation of the Kv11.1 channel, not general cytotoxicity.[1][2][3] However, like any small molecule, high concentrations may lead to off-target effects or cellular stress that could be misinterpreted as cytotoxicity. It is crucial to differentiate between specific pharmacological effects on ion channel function and non-specific cytotoxicity.
Q5: How should I prepare and store this compound?
A5: For cellular experiments, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or lower. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Kv11.1 (hERG) Current
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solution (frozen, protected from light). Prepare fresh working dilutions for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Perform a dose-response experiment to confirm the effective concentration range in your specific cell system. |
| Low Kv11.1 Expression | Confirm the expression level of Kv11.1 in your cell line using techniques like Western blot or qPCR. Use a cell line with robust and stable expression of the channel. |
| Suboptimal Recording Conditions (Patch-Clamp) | Check the composition of your internal and external solutions. Ensure proper voltage clamp protocol to elicit and measure Kv11.1 currents accurately. |
| Cell Health | Use cells that are healthy and in a consistent passage number. Poor cell health can alter ion channel expression and function. |
Issue 2: Observing Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects. Lower the concentration to the known effective range for Kv11.1 activation (0.5-10 µM).[2][3] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Compound Precipitation | Visually inspect the culture wells for any signs of compound precipitation, especially at higher concentrations. Precipitates can cause physical stress to cells. |
| Prolonged Incubation Time | The effects of this compound on ion channel activity are typically rapid. Long incubation times may not be necessary and could lead to secondary effects. Perform a time-course experiment to determine the optimal incubation period. |
| Assay Interference | Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, MTS). Run a control without cells to check for direct interaction between this compound and the assay reagents. |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Kv11.1 Current using Whole-Cell Patch-Clamp
-
Cell Preparation: Plate HEK-hERG cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-aspartate, 10 NaCl, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the Kv11.1 channels, followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.
-
-
This compound Application:
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 0.5, 3, 10 µM).
-
Allow 3-5 minutes for the compound to take effect before recording the current again.
-
-
Data Analysis: Measure the amplitude of the steady-state current at the end of the depolarizing pulse and the peak tail current. Compare the currents before and after this compound application.
Protocol 2: General Cytotoxicity Assessment using an MTT Assay
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include wells for untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include a vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value if applicable.
Visualizations
Caption: Mechanism of action of this compound on the Kv11.1 (hERG) channel.
Caption: General experimental workflow for assessing this compound in cell lines.
Caption: Troubleshooting flowchart for unexpected cytotoxicity with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
LUF7244 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with LUF7244, a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2] Its principal mechanism involves inhibiting the inactivation of the channel, which leads to an increased potassium current (IKr).[1][2][3] This enhanced outward potassium flow shortens the cardiac action potential duration (APD) and can counteract the effects of Kv11.1 channel blockers like dofetilide (B1670870), which are known to cause cardiac arrhythmias.[1][2][3]
Q2: What are the expected effects of this compound in in vitro electrophysiology studies?
In vitro, this compound is expected to cause a concentration-dependent increase in the IKv11.1 current.[1][2][3] This leads to a shortening of the action potential duration in isolated cardiomyocytes.[1][4] At a concentration of 10 μM, this compound has been shown to have no significant effects on other cardiac ion channels such as IKIR2.1, INav1.5, ICa-L, and IKs.[1][2][3]
Q3: What is the expected outcome of this compound administration in in vivo models of arrhythmia?
In animal models, such as dogs with chronic atrioventricular block, this compound has been demonstrated to prevent dofetilide-induced Torsades de Pointes (TdP) arrhythmias.[1][2][3] It also shortens the QT interval on an electrocardiogram (ECG).[1]
Troubleshooting Guide
Issue 1: Variable or weaker than expected increase in IKr current.
Possible Cause 1: Suboptimal experimental conditions. The mechanism of action of this compound is sensitive to the ionic composition of the recording solutions. The presence of certain ions, such as Cesium (Cs+), in the pipette or bath solution can alter the inactivation kinetics of the Kv11.1 channel and may influence the effect of this compound.[5]
-
Recommendation: Strictly adhere to the recommended intracellular and extracellular solutions for patch-clamp experiments. Refer to the detailed experimental protocols section for validated solution compositions.
Possible Cause 2: Cell type and expression levels. The magnitude of the this compound effect can depend on the cell type used and the expression level of the Kv11.1 channels.
-
Recommendation: Ensure consistent cell culture conditions and passage numbers for your experiments. If using a heterologous expression system like HEK293 cells, verify the expression level of the Kv11.1 channels.
Possible Cause 3: Compound stability and storage. Improper storage or handling of this compound can lead to its degradation and reduced activity.
-
Recommendation: Store this compound according to the manufacturer's instructions, typically desiccated at a low temperature and protected from light. Prepare fresh stock solutions regularly.
Issue 2: Unexpected pro-arrhythmic effects or lack of anti-arrhythmic effect in vivo.
Possible Cause 1: Off-target effects at high concentrations. While this compound is selective for Kv11.1 at 10 μM, higher concentrations may lead to off-target effects on other ion channels or cellular processes that could contribute to pro-arrhythmic outcomes.
-
Recommendation: Perform a careful dose-response study to identify the optimal therapeutic window. If unexpected effects are observed, consider testing for off-target activities at the concentrations used.
Possible Cause 2: Differential effects on Kv11.1 isoforms. The Kv11.1 channel has different isoforms (e.g., Kv11.1a and Kv11.1b) which are expressed in various tissues.[6][7] Kv11.1 activators can have differential effects on these isoforms, which could lead to unexpected physiological outcomes.[6][7]
-
Recommendation: If possible, characterize the expression of Kv11.1 isoforms in your experimental model. Be aware that results from a model expressing only one isoform may not fully translate to a system with multiple isoforms.
Possible Cause 3: Interaction with other drugs or underlying pathology. The in vivo effect of this compound can be influenced by co-administered drugs or the specific pathological state of the animal model. For example, anesthetics used in in vivo experiments can have their own effects on cardiac ion channels.[2]
-
Recommendation: Carefully review the pharmacological profile of any co-administered substances. Ensure that the animal model accurately reflects the intended clinical condition.
Issue 3: this compound fails to rescue a trafficking-deficient Kv11.1 mutant.
Possible Cause: this compound's primary mechanism is on channel gating, not trafficking. Studies have shown that this compound by itself does not rescue trafficking defects of the Kv11.1 channel to the cell membrane.[8] Interestingly, a combination of this compound and the Kv11.1 blocker dofetilide has been shown to rescue trafficking of both wild-type and trafficking-deficient mutant channels.[8]
-
Recommendation: If the experimental goal is to rescue a trafficking-deficient mutant, consider a combination therapy approach with a trafficking corrector.
Data Presentation
Table 1: In Vitro Dose-Dependent Effects of this compound on Action Potential Duration (APD) and Early Afterdepolarizations (EADs) in Canine Cardiomyocytes. [1][4]
| This compound Concentration (μM) | Change in APD90 | Incidence of Dofetilide-Induced EADs (EAD-free cells / Total cells) |
| 0.5 | Dose-dependent reduction | Not reported |
| 1 | Dose-dependent reduction | 7 / 7 (SR), 10 / 10 (CAVB) |
| 3 | Dose-dependent reduction | 11 / 11 (SR), 10 / 10 (CAVB) |
| 10 | ~50% shortening | 7 / 7 (SR), 9 / 11 (CAVB) |
| SR: Sinus Rhythm; CAVB: Chronic Atrioventricular Block |
Table 2: In Vivo Effects of this compound in a Canine Model of Dofetilide-Induced Arrhythmia. [1][2][3]
| Treatment | Dose | Effect on Dofetilide-Induced TdP | Peak Plasma Level (μM) |
| This compound | 2.5 mg/kg (15 min infusion) | Prevented in 5 out of 7 animals | 1.75 ± 0.80 (SR), 2.34 ± 1.57 (CAVB) |
| SR: Sinus Rhythm; CAVB: Chronic Atrioventricular Block; TdP: Torsades de Pointes |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IKv11.1 Recording in HEK293 cells[1]
-
Cell Culture: HEK293 cells stably expressing the human Kv11.1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize to -50 mV for 2 seconds to record the tail current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor the current.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is analyzed to measure the peak tail current amplitude and the steady-state current at the end of the depolarizing pulse.
Mandatory Visualization
Caption: this compound inhibits the fast inactivation of the Kv11.1 channel.
Caption: A typical experimental workflow for in vitro electrophysiology.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of Kv11.1 activators on Kv11.1a, Kv11.1b and Kv11.1a/Kv11.1b channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of Kv11.1 activators on Kv11.1a, Kv11.1b and Kv11.1a/Kv11.1b channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7244 Technical Support Center: Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of LUF7244 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: While specific long-term stability data for this compound is not publicly available, general best practices for small molecules should be followed to ensure its integrity.
-
Solid Compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light and moisture.[1]
-
Stock Solutions (in DMSO): For a 100 mM stock solution in DMSO, it is recommended to store it at -20°C for use in cellular experiments.[2] For long-term storage, aliquoting into single-use volumes and storing at -80°C (for up to 6 months) is advisable to minimize freeze-thaw cycles.[1]
Q2: How should I prepare this compound solutions for different types of experiments?
A2: The preparation method depends on the experimental model.
-
Cellular Assays: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM).[2] This stock can then be further diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[1]
-
Animal Studies: For in vivo experiments in dogs, this compound has been dissolved in a 1:1 (v/v) solution of DMSO and polyethylene (B3416737) glycol 400.[2]
Q3: What are the signs of this compound degradation?
A3: Visual inspection and analytical methods can help detect potential degradation.
-
Visual Cues: Look for changes in the color or clarity of stock solutions. The formation of precipitates upon thawing can also indicate instability or solubility issues.[3]
-
Analytical Confirmation: The most reliable method to assess stability is to use analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks over time would indicate degradation.[3]
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of small molecules in solution.[3] It is highly recommended to aliquot stock solutions into single-use vials to avoid this issue.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between aliquots. | 1. Compound degradation in some aliquots due to improper storage. 2. Inaccurate pipetting during aliquoting. 3. Incomplete dissolution of the compound initially. | 1. Discard suspect aliquots and use a fresh, properly stored one. 2. Ensure accurate and consistent pipetting when preparing aliquots. 3. Vortex the stock solution thoroughly before aliquoting to ensure homogeneity. |
| Precipitate observed in stock solution upon thawing. | 1. The compound's solubility limit was exceeded at the storage temperature. 2. The solvent has evaporated over time, increasing the concentration. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If the precipitate persists, centrifuge the vial and use the supernatant. Re-quantify the concentration before use. 3. For future stocks, consider a lower concentration or a different solvent system if applicable.[3] |
| Loss of biological activity over time in long-term experiments. | 1. Degradation of this compound in the experimental medium at 37°C. 2. Adsorption of the compound to plasticware. | 1. Perform a time-course experiment to assess the stability of this compound in your specific assay conditions. 2. Consider using low-adhesion microplates and tubes. 3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Change in color of the this compound stock solution. | Chemical degradation or oxidation of the compound. | Discard the solution and prepare a fresh stock from the solid compound. Ensure proper storage conditions, including protection from light and minimal exposure to air.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Solid | N/A | -20°C | Up to 3 years | [1] |
| Solid | N/A | 4°C | Up to 2 years | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][2] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |
| Quality Controls (in plasma) | Methanol with 0.05% formic acid (v/v) | -80°C | Until use for quality control | N/A |
Table 2: this compound Concentrations Used in Reported Experiments
| Experiment Type | Concentration Range | Reference |
| In vitro (IKv11.1 activation) | 0.5 - 10 µM | [2] |
| In vitro (Action potential duration) | 10 µM | [2] |
| In vivo (Intravenous infusion in dogs) | 2.5 mg·kg-1 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cellular Experiments
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, dissolve this compound in DMSO to a final concentration of 100 mM.[2]
-
Ensure complete dissolution by vortexing.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter.[2]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Whole-Cell Patch Clamp Analysis of this compound on IKv11.1
This protocol is based on methodologies used to study the effects of this compound on HEK293 cells stably expressing the hERG channel.[2]
-
Cell Preparation: Culture HEK-hERG cells under standard conditions. Harvest cells and prepare a single-cell suspension for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Obtain a high-resistance seal (>1 GΩ) and establish the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit IKv11.1 currents. A typical protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.
-
Perfuse the cells with the external solution containing different concentrations of this compound (e.g., 0.5, 3, and 10 µM).[2]
-
Record the steady-state and tail currents in the absence and presence of this compound.
-
-
Data Analysis: Analyze the current amplitudes and kinetics to determine the effect of this compound on IKv11.1.
Mandatory Visualizations
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for this compound stability and activity testing.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. captivatebio.com [captivatebio.com]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
minimizing variability in LUF7244 electrophysiology data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in LUF7244 electrophysiology data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during electrophysiology experiments with this compound, a negative allosteric modulator of Kv11.1 (hERG) channels.
Q1: I am observing significant variability in my baseline hERG current before applying this compound. What are the potential causes and solutions?
A: Variability in baseline hERG currents can stem from several factors unrelated to this compound itself. It is crucial to establish a stable and reproducible baseline before assessing compound effects.
| Potential Cause | Troubleshooting Steps |
| Cell Health & Passage Number | Use a stable, well-characterized cell line with consistent hERG expression. Maintain a consistent cell culture protocol, including passage number and seeding density, as channel expression can vary with excessive passaging.[1] |
| Temperature Fluctuations | hERG channel kinetics are sensitive to temperature.[2] Maintain a constant and physiological temperature (e.g., 35-37°C) for your recordings using a reliable temperature controller. |
| Inconsistent Voltage Protocols | The voltage protocol used to elicit hERG currents can significantly impact the results.[2] Use a standardized and validated voltage protocol for all experiments. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[1] |
| Solution Quality | Ensure all solutions (internal and external) are fresh, properly filtered (0.2 µm), and have the correct ionic concentrations and pH. Particulates or incorrect osmolarity can affect cell health and recording stability.[3][4] |
Q2: My recordings become noisy after applying this compound. How can I improve the signal-to-noise ratio?
A: Increased noise can obscure the true effect of this compound. Here are common sources of noise and their remedies:
| Potential Cause | Troubleshooting Steps |
| Poor Gigaseal (GΩ Seal) | A high-resistance seal is critical for low-noise recordings.[3] Ensure pipette tips are clean and fire-polished. If the seal deteriorates after this compound application, it could indicate a solvent effect or an issue with the compound's purity. Try forming the seal in a control solution before perfusing with this compound.[3] |
| Electrical Interference | Use a Faraday cage to shield the setup from external electromagnetic interference.[3] Ensure all equipment is properly grounded. Check the Ag/AgCl wire in your pipette holder for proper chlorination.[3] |
| Perfusion System Issues | Bubbles or mechanical vibrations from the perfusion system can introduce noise.[3] Ensure the perfusion system is properly grounded and that the solution flow is smooth and does not cause mechanical disturbances. |
Q3: The effect of this compound on hERG current appears inconsistent between experiments. What could be causing this variability?
A: Inconsistent drug effects are a common challenge. The following factors should be considered:
| Potential Cause | Troubleshooting Steps |
| Drug Concentration and Stability | Verify the concentration of your this compound stock and working solutions. It is advisable to use freshly prepared solutions for each experiment to avoid degradation. |
| Incomplete Solution Exchange | Ensure your perfusion system allows for complete and rapid exchange of the bath solution. An incomplete exchange will result in an inaccurate final concentration of this compound at the cell. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration is consistent across all experiments and does not exceed a level that affects hERG currents on its own (typically ≤0.1%). Run a vehicle control to account for any solvent effects. |
| Time-Dependent Effects | The effect of this compound may be time-dependent. Establish a consistent incubation time for the compound before recording the current to ensure you are measuring the effect at a steady state. |
Experimental Protocols
Detailed Methodology for Assessing this compound's Effect on hERG Channels using Whole-Cell Patch-Clamp
This protocol is adapted from published studies utilizing this compound on HEK293 cells stably expressing hERG channels.[2]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) under standard conditions until they reach 70-90% confluency.
-
Harvest cells using a gentle, non-enzymatic dissociation solution to maintain cell viability and membrane integrity.
-
Resuspend the cells in the external recording solution at an appropriate concentration for your patch-clamp setup.
2. Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 137 |
| KCl | 5.4 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1 | |
| HEPES | 11.8 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | KCl | 130 |
| MgCl₂ | 5 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Adjust pH to 7.2 with KOH |
3. This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.5, 3, and 10 µM).[2]
-
Ensure the final solvent concentration in the working solutions is minimal and consistent across all tested concentrations and the vehicle control.
4. Electrophysiological Recording:
-
Obtain a high-resistance (>1 GΩ) whole-cell seal on a single, healthy cell.
-
Record a stable baseline hERG current for a defined period using the specified voltage protocol.
-
Apply the vehicle control solution and record the current to account for any solvent effects.
-
Apply increasing concentrations of this compound, allowing for a sufficient incubation time at each concentration (e.g., 3-5 minutes) to reach a steady-state effect.
-
Record the hERG current at each concentration.
5. Voltage Protocol:
-
A typical voltage protocol to elicit hERG currents involves:
-
Holding potential: -80 mV
-
Depolarizing step: to a voltage between +20 mV and +60 mV for 2-4 seconds to activate the channels.
-
Repolarizing step: to -50 mV for 2-5 seconds to measure the deactivating tail current.
-
Interpulse interval: 10-15 seconds.[2]
-
6. Data Analysis:
-
Measure the peak tail current amplitude at the -50 mV step for each this compound concentration.
-
Normalize the data to the baseline current recorded before compound application.
-
Plot the normalized current as a function of this compound concentration to generate a concentration-response curve.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound electrophysiology experiments.
Troubleshooting Logic for Data Variability
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESC 365 - this compound, a negative allosteric modulator of Kv11.1 channels, counteracts dofetilide-induced TdP arrhythmia in the chronic atrioventricular block dog model [esc365.escardio.org]
- 4. researchgate.net [researchgate.net]
troubleshooting LUF7244 delivery in in vivo studies
Welcome to the technical support center for LUF7244 in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Delivery
Q1: I am having trouble dissolving this compound for my in vivo study. What is the recommended vehicle and preparation method?
A1: For in vivo studies in dogs, this compound has been successfully administered intravenously using a vehicle composed of a 1:1 (v/v) solution of Dimethyl Sulfoxide (DMSO) and Polyethylene (B3416737) Glycol 400 (PEG 400)[1]. The final solution should be filter sterilized using a 0.45 μm filter before administration[1]. For cellular experiments, a stock solution of 100 mM in DMSO can be prepared, filter sterilized (0.22 μm), and stored at -20°C[1].
Q2: My this compound formulation appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation indicates that the solubility limit of this compound in the vehicle may have been exceeded. Consider the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution to aid dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: Use a sonicator to help break up any precipitate and facilitate dissolution.
-
Vehicle Optimization: If solubility issues persist, you may need to adjust the vehicle composition. However, be aware that altering the vehicle can impact the compound's pharmacokinetic profile and may introduce vehicle-specific biological effects[2][3][4].
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q3: Are there any known issues with the recommended DMSO/PEG 400 vehicle?
A3: Yes, both DMSO and PEG 400 can have biological effects and may cause toxicity at high doses[2][4][5]. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. Intravenous administration of these solvents can sometimes lead to hemolysis or other adverse reactions[5][6]. Administering the formulation as a slow intravenous infusion is recommended to minimize these risks[3].
Inconsistent Results & Variability
Q4: I am observing high variability in the response to this compound between my experimental animals. What are the potential sources of this variability?
A4: In vivo studies with small molecules can be subject to variability from several sources[7][8][9][10]. Key factors to consider include:
-
Intrinsic Factors: Animal-specific characteristics such as age, sex, weight, genetic background, and overall health status can significantly influence drug metabolism and response[8].
-
Extrinsic Factors: Differences in experimental conditions, such as animal handling, stress levels, diet, and the microbiome, can contribute to variability[11].
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. Small errors in the administered volume can lead to significant differences in the effective dose.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying plasma concentrations of this compound[8].
Q5: How can I minimize variability in my this compound in vivo studies?
A5: To improve the consistency and reproducibility of your results, consider the following:
-
Standardize Procedures: Use standardized protocols for animal handling, dosing, and sample collection.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental environment before the study begins.
-
Randomization and Blinding: Randomize animals into treatment groups and, where possible, blind the investigators to the treatment allocation.
-
Power Analysis: Conduct a power analysis to ensure your group sizes are sufficient to detect statistically significant differences despite biological variability.
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, as underlying health issues can affect experimental outcomes.
Safety & Off-Target Effects
Q6: What are the known off-target effects of this compound?
A6: In vitro studies have shown that at a concentration of 10 μM, this compound had no significant effects on the IKIR2.1, INav1.5, ICa-L, and IKs ion channels[12][13]. However, comprehensive in vivo off-target profiling has not been widely published. As with any small molecule, the potential for off-target effects exists. It is important to monitor for any unexpected physiological or behavioral changes in your experimental animals.
Q7: I am observing unexpected adverse events or mortality in my this compound-treated animals. What could be the cause?
A7: Unexpected adverse events could be due to several factors:
-
Vehicle Toxicity: As mentioned, the DMSO/PEG 400 vehicle can have toxic effects, especially when administered rapidly or at high volumes[4][5]. Ensure your vehicle control group is robust.
-
On-Target Toxicity: While this compound is designed to modulate Kv11.1 channels, excessive activation could potentially lead to adverse cardiac effects.
-
Off-Target Effects: The adverse events could be due to unforeseen interactions of this compound with other biological targets.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.
If you encounter unexpected adverse events, it is recommended to perform a dose-response study to determine if the effects are dose-dependent and to consider a full histopathological workup to identify any target organ toxicity.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| In Vivo Dosage | 2.5 mg·kg⁻¹·15 min⁻¹ (intravenous) | Dog | [13] |
| In Vivo Vehicle | DMSO and Polyethylene Glycol 400 (1:1, v/v) | Dog | [1] |
| Peak Plasma Level (Sinus Rhythm) | 1.75 ± 0.80 μM | Dog | [13] |
| Peak Plasma Level (Chronic AV Block) | 2.34 ± 1.57 μM | Dog | [13] |
| In Vitro Selectivity (10 μM) | No effect on IKIR2.1, INav1.5, ICa-L, IKs | N/A | [13] |
Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 453.5 g/mol | [14] |
| logP | 4.3 | [14] |
| H-Bond Donors | 1 | [14] |
| H-Bond Acceptors | 5 | [14] |
| Polar Surface Area | 69.9 Ų | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Sterile, pyrogen-free vials
-
0.45 μm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the required volume of DMSO to the vial to achieve the desired concentration in the final solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add an equal volume of PEG 400 to the DMSO solution.
-
Mix thoroughly until a clear, homogenous solution is obtained.
-
Draw the solution into a sterile syringe.
-
Attach a 0.45 μm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free vial.
-
Visually inspect the final solution for any particulates before administration. Prepare this formulation fresh before each use.
Visualizations
Caption: Mechanism of this compound on the Kv11.1 channel.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. | Semantic Scholar [semanticscholar.org]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
LUF7244 and potential for proarrhythmic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF7244, focusing on its potential for proarrhythmic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator and activator of the Kv11.1 channel, also known as the human ether-à-go-go-related gene (hERG) channel.[1][2][3] Its primary mechanism involves inhibiting the inactivation of these channels, which leads to an increase in the rapid delayed rectifier potassium current (IKr).[1][2] This enhancement of IKr contributes to a shortening of the cardiac action potential duration.[1][2]
Q2: Is this compound expected to have proarrhythmic effects?
Based on preclinical studies, this compound itself does not appear to be proarrhythmic. In an in vivo study with anesthetized dogs in normal sinus rhythm, administration of this compound did not induce arrhythmias and resulted in a non-significant shortening of the QTc interval.[1][2][4]
Q3: Can this compound counteract proarrhythmic effects of other compounds?
Yes, this compound has demonstrated antiarrhythmic properties, particularly against arrhythmias caused by IKr blockade. In vitro, it has been shown to inhibit early afterdepolarizations (EADs) induced by the IKr blocker dofetilide (B1670870).[1][2][3] In an in vivo dog model of chronic atrioventricular block, which is susceptible to Torsades de Pointes (TdP), this compound was effective in preventing dofetilide-induced TdP arrhythmias in 5 out of 7 animals.[1][2]
Q4: What is the effect of this compound on the action potential duration (APD)?
This compound shortens the action potential duration. In vitro studies using both human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and canine isolated ventricular cardiomyocytes have shown that this compound at a concentration of 10 μM can shorten the APD by approximately 50%.[1][2][4]
Q5: Does this compound affect other cardiac ion channels?
At a concentration of 10 μM, this compound has been shown to have no significant effects on several other key cardiac ion currents, including IKIR2.1, INav1.5, ICa-L, and IKs.[1][2][4] Its action appears to be selective for the Kv11.1 (hERG) channel, where it doubles the IKr current.[1][2]
Troubleshooting Guides
Problem 1: Unexpected proarrhythmic signals observed in vitro after applying this compound.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: Verify the concentration of this compound being used. While 10 μM has been shown to be selective, significantly higher concentrations may have uncharacterized off-target effects. Perform a concentration-response curve to identify the optimal concentration for IKr activation without inducing abnormalities.
-
-
Possible Cause 2: Interaction with other compounds in the experimental medium.
-
Troubleshooting Step: Review all components of your experimental buffer or medium. Some compounds may have unintended interactions with this compound or the ion channels being studied. If possible, simplify the medium to the essential components.
-
-
Possible Cause 3: Specific characteristics of the cell model.
-
Troubleshooting Step: The expression and function of ion channels can vary between cell lines and primary cell types. Characterize the baseline electrophysiological properties of your specific cell model to ensure they are suitable for the experiment.
-
Problem 2: this compound fails to rescue drug-induced arrhythmias in our experimental model.
-
Possible Cause 1: The arrhythmogenic drug does not primarily act through IKr blockade.
-
Troubleshooting Step: Confirm the mechanism of the proarrhythmic drug being used. This compound's antiarrhythmic effect is specific to counteracting IKr blockade. If the drug primarily affects other channels (e.g., sodium or calcium channels), this compound is not expected to be effective.
-
-
Possible Cause 2: Insufficient concentration of this compound.
-
Troubleshooting Step: The effective concentration of this compound can depend on the concentration of the IKr blocker it is competing with. It may be necessary to titrate the this compound concentration to observe a rescue effect.
-
-
Possible Cause 3: Irreversible binding of the arrhythmogenic drug.
-
Troubleshooting Step: Some channel blockers bind with very high affinity or quasi-irreversibly. This compound, as an allosteric modulator, may not be able to overcome the effects of such a blocker.
-
Quantitative Data Summary
| Parameter | Experimental Model | Concentration / Dose | Result | Reference |
| IKv11.1 (hERG) Current | In vitro (HEK293 cells) | 0.5–10 μM | Concentration-dependent increase | [1][2] |
| IKr Current | In vitro (hiPSC-CMs, canine cardiomyocytes) | 10 μM | Doubled the current | [1][2] |
| Action Potential Duration (APD) | In vitro (hiPSC-CMs, canine cardiomyocytes) | 10 μM | Shortened by ~50% | [1][2][4] |
| Other Ion Channels (IKIR2.1, INav1.5, ICa-L, IKs) | In vitro | 10 μM | No significant effect | [1][2][4] |
| QTc Interval | In vivo (Dogs with sinus rhythm) | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [1][2][4] |
| Prevention of Dofetilide-Induced TdP | In vivo (Dogs with chronic AV block) | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [1][2] |
| Peak Plasma Levels | In vivo (Dogs with sinus rhythm) | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 μM | [1][2] |
| Peak Plasma Levels | In vivo (Dogs with chronic AV block) | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 μM | [1][2] |
Experimental Protocols
In Vitro Electrophysiology in Cardiomyocytes
-
Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated canine ventricular cardiomyocytes are used.[1][2]
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure action potentials and specific ion currents.
-
Action Potential Measurement: Cells are stimulated at a defined frequency (e.g., 1 Hz), and the action potential duration at 90% repolarization (APD90) is measured at baseline and after application of this compound.
-
Ion Current Measurement: Specific voltage protocols are used to isolate and measure individual ion currents (e.g., IKr, IKs, ICa-L, INav1.5). The effect of this compound is assessed by comparing the current amplitude before and after drug application.
-
Drug-Induced Arrhythmia Model: To test the antiarrhythmic effects, cells are first exposed to an IKr blocker like dofetilide to induce early afterdepolarizations (EADs). This compound is then co-administered to determine its ability to suppress these EADs.[1][3]
In Vivo Electrophysiology in a Canine Model
-
Animal Model: Anesthetized dogs are used. For studying proarrhythmic potential, animals with normal sinus rhythm are used.[1][2] For studying antiarrhythmic potential against TdP, a model of chronic atrioventricular block (CAVB) is created, which makes the animals more susceptible to this type of arrhythmia.[1][2][5]
-
Drug Administration: this compound is administered intravenously at a specified dose (e.g., 2.5 mg·kg⁻¹ over 15 minutes).[1][2]
-
ECG Monitoring: A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate, rhythm, and various intervals, including the QT interval corrected for heart rate (QTc).
-
Arrhythmia Induction: In the CAVB model, an IKr blocker such as dofetilide is infused to induce Torsades de Pointes. The efficacy of this compound is determined by its ability to prevent the occurrence of TdP.[1][2]
-
Plasma Level Analysis: Blood samples are collected at different time points to determine the plasma concentration of this compound.[1][2]
Visualizations
Caption: Mechanism of action of this compound on the Kv11.1 channel.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. ESC 365 - this compound, a negative allosteric modulator of Kv11.1 channels, counteracts dofetilide-induced TdP arrhythmia in the chronic atrioventricular block dog model [esc365.escardio.org]
Validation & Comparative
LUF7244 in the Landscape of Kv11.1 Channel Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv11.1, also known as hERG, plays a critical role in cardiac repolarization and is a key target in cardiovascular drug development. Aberrant channel function can lead to life-threatening arrhythmias. While channel blockers are well-studied, activators of Kv11.1 are emerging as a promising therapeutic strategy. This guide provides a detailed comparison of LUF7244 with other notable Kv11.1 channel activators, supported by experimental data, to aid in research and development efforts.
Overview of this compound and Other Key Kv11.1 Activators
This compound is a negative allosteric modulator that activates Kv11.1 channels primarily by inhibiting their inactivation[1][2][3]. This mechanism distinguishes it from other activators that may target different aspects of channel gating, such as activation or deactivation. This guide will focus on comparing this compound with other well-characterized Kv11.1 activators, including NS1643, RPR260243, and ICA-105574.
Quantitative Comparison of Activator Performance
The following tables summarize the quantitative effects of this compound and other activators on Kv11.1 channel function. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
Table 1: Potency and Efficacy of Kv11.1 Channel Activators
| Compound | EC₅₀ | Maximal Current Increase | Primary Mechanism of Action | Key References |
| This compound | 0.5 - 10 µM (concentration-dependent increase) | Doubles IKr at 10 µM | Inhibition of inactivation | [1][2][3] |
| NS1643 | 10.5 µM | > 10-fold | Increases activation rate, decreases inactivation and deactivation rates | [4][5] |
| RPR260243 | Not explicitly stated, effective at 10 µM | Increases steady-state current of Kv11.1a | Slows deactivation kinetics | [6][7][8] |
| ICA-105574 | 0.5 ± 0.1 µM | > 10-fold | Removes inactivation | [5][9][10] |
Table 2: Effects of Activators on Kv11.1 Gating Properties
| Compound | Effect on Activation | Effect on Inactivation | Effect on Deactivation | Key References |
| This compound | No significant effect reported | Inhibition | No significant effect reported | [1][2][3] |
| NS1643 | Accelerates | Inhibits | Slows | [6] |
| RPR260243 | No significant effect on steady-state activation | No primary effect | Slows (primarily the slow component) | [6][8] |
| ICA-105574 | No primary effect | Removes (induces a large positive shift in voltage dependence) | No significant effect reported | [5][11] |
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols. Below are summaries of the key methodologies used to characterize Kv11.1 channel activators.
Electrophysiology
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human Kv11.1 (hERG) channels are commonly used. Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) and isolated canine ventricular cardiomyocytes are also employed to study the effects in a more physiological context[1][3][12].
-
Recording Technique: The whole-cell patch-clamp technique is the standard method for recording Kv11.1 currents (IKv11.1 or IKr). This technique allows for the precise control of the membrane potential and the measurement of ion channel currents[6][8].
-
Voltage Protocols: Specific voltage protocols are applied to study different aspects of channel gating:
-
Activation: A series of depolarizing voltage steps are applied from a holding potential to elicit channel opening. The resulting current-voltage (I-V) relationship is then analyzed.
-
Inactivation: A two-pulse protocol is typically used, where a conditioning pulse to various potentials is followed by a test pulse to a potential where channels are open, to measure the voltage dependence of steady-state inactivation.
-
Deactivation: Channels are first opened with a depolarizing pulse, and then the membrane is repolarized to different negative potentials to measure the rate of channel closing (tail currents)[8][13].
-
In Vivo Models
-
Animal Models: Anesthetized dogs, including those with chronic atrioventricular block, are used to assess the antiarrhythmic efficacy and potential proarrhythmic effects of Kv11.1 activators in a whole-animal system[1][2][3]. Zebrafish have also been utilized as a model to study the effects of these compounds on cardiac action potential duration and arrhythmogenicity[7][14].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and typical experimental workflows for studying Kv11.1 channel activators.
Caption: Mechanisms of action for different Kv11.1 activators.
Caption: Typical workflow for electrophysiological characterization.
Concluding Remarks
This compound represents a distinct class of Kv11.1 channel activators due to its primary mechanism of inhibiting channel inactivation. This contrasts with compounds like NS1643, which have broader effects on multiple gating processes, and RPR260243, which primarily slows deactivation. The high potency of ICA-105574 in removing inactivation also positions it as a significant comparator.
The choice of an activator for research or therapeutic development will depend on the specific desired modulation of Kv11.1 channel function. For instance, a compound that specifically targets inactivation, like this compound, might offer a more targeted approach with potentially fewer off-target effects on channel kinetics. Conversely, a broader-acting modulator like NS1643 could be advantageous in scenarios where a more substantial increase in overall channel activity is required. This comparative guide provides a foundational resource for making such informed decisions in the dynamic field of ion channel pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS-1643|NS1643| KV11.1 channel activator [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential effects of Kv11.1 activators on Kv11.1a, Kv11.1b and Kv11.1a/Kv11.1b channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hERG channel activator, RPR260243, enhances protective IKr current in early refractory reducing arrhythmogenicity in zebrafish hearts. | Semantic Scholar [semanticscholar.org]
- 8. rupress.org [rupress.org]
- 9. abmole.com [abmole.com]
- 10. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 13. ahajournals.org [ahajournals.org]
- 14. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LUF7244 and ICA-105574: Efficacy as Kv11.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Kv11.1 (hERG) potassium channel activators, LUF7244 and ICA-105574. Both compounds have garnered significant interest for their potential therapeutic applications in conditions associated with reduced Kv11.1 channel function, such as certain types of long QT syndrome and drug-induced arrhythmias. This document synthesizes available experimental data to offer an objective comparison of their performance.
Mechanism of Action and Binding
Both this compound and ICA-105574 enhance the current conducted by the Kv11.1 channel, primarily by inhibiting its inactivation.[1] This shared mechanism of action leads to an increased repolarizing current during the cardiac action potential, thereby shortening its duration. Molecular docking and mutagenesis studies suggest that both compounds share a similar binding site on the Kv11.1 channel. The residue F557, located in the S5 helix, has been identified as a key determinant for the binding of both this compound and ICA-105574.[2] This common binding pocket is situated in a hydrophobic region between the S5 and S6 helices of adjacent subunits.[2]
In Vitro Efficacy
The potency and efficacy of this compound and ICA-105574 have been characterized in various in vitro models, most commonly using HEK293 cells stably expressing the human Kv11.1 channel. While direct head-to-head comparative studies under identical experimental conditions are limited, the available data allows for a qualitative and semi-quantitative assessment of their efficacy.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound | ICA-105574 |
| Mechanism | Allosteric modulator/activator, inhibits inactivation | Activator, removes inactivation[1] |
| Potency (EC50) | Not explicitly reported as a single value | ~0.5 µM[1] |
| Efficacy | Concentration-dependent increase in IKv11.1; ~2-fold increase at 10 µM[3] | >10-fold increase in current amplitude[1] |
| Effect on APD | Shortens action potential duration by ~50% at 10 µM in human and canine cardiomyocytes[3] | Concentration-dependent shortening of action potential duration[1] |
| Selectivity | No significant effect on IKIR2.1, INav1.5, ICa-L, and IKs at 10 µM[3] | Information not available |
Antiarrhythmic and Proarrhythmic Potential
Both compounds have demonstrated antiarrhythmic effects in preclinical models of delayed cardiac repolarization. However, as with any agent that modulates cardiac ion channels, the potential for proarrhythmia exists.
In a canine model of atrioventricular block, this compound was shown to prevent dofetilide-induced torsades de pointes arrhythmias in 5 out of 7 animals.[3][4] At the tested dose, this compound itself was not found to be proarrhythmic.[3] ICA-105574 has also been shown to prevent arrhythmias induced by cardiac delayed repolarization.[1][5] However, at higher concentrations, ICA-105574 has been noted to have a potential proarrhythmic risk in normal hearts.[5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound or ICA-105574 on the current conducted by Kv11.1 channels (IKv11.1).
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv11.1 (hERG) channel.
Methodology:
-
Cell Preparation: HEK-hERG cells are cultured to an appropriate confluency and then dissociated for electrophysiological recordings.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit IKv11.1, a depolarizing step to +20 mV for 2 seconds is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Drug Application: this compound or ICA-105574 are acutely applied to the external solution at varying concentrations. The effect on the peak tail current at -50 mV is measured to determine the potentiation of IKv11.1.
In Vivo Model of Drug-Induced Arrhythmia
Objective: To assess the antiarrhythmic efficacy of this compound or ICA-105574 against drug-induced torsades de pointes.
Animal Model: Anesthetized dogs with chronic atrioventricular (AV) block.
Methodology:
-
Animal Preparation: Adult mongrel dogs are surgically instrumented to induce chronic AV block.
-
Anesthesia and Monitoring: Animals are anesthetized, and surface electrocardiogram (ECG) is continuously monitored.
-
Arrhythmia Induction: The class III antiarrhythmic drug dofetilide (B1670870) (a known IKr blocker) is infused intravenously to induce torsades de pointes.
-
Drug Administration: this compound or ICA-105574 is administered intravenously, either as a preventative measure before dofetilide infusion or as a treatment after the onset of arrhythmias.
-
Data Analysis: The incidence and duration of torsades de pointes are quantified from the ECG recordings to evaluate the antiarrhythmic efficacy of the test compound.
Visualizations
Caption: Signaling pathway of Kv11.1 (hERG) channel activation and modulation by this compound and ICA-105574.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess compound efficacy.
Conclusion
Both this compound and ICA-105574 are effective activators of the Kv11.1 channel, operating through a similar mechanism of inhibiting channel inactivation and sharing a likely common binding site. Based on the available data, ICA-105574 appears to be a more potent and efficacious activator in in vitro assays, demonstrating a greater than 10-fold increase in current amplitude with a reported EC50 of approximately 0.5 µM.[1] this compound also demonstrates significant, concentration-dependent activation of the Kv11.1 channel and has shown promising antiarrhythmic effects in in vivo models without apparent proarrhythmic risk at the tested doses.[3]
The choice between these two compounds for research or therapeutic development may depend on the specific application, desired potency, and the therapeutic window. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model PMID: 31339551 | MedChemExpress [medchemexpress.eu]
- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Arrhythmic Effects of LUF7244
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-arrhythmic agent LUF7244 with established alternatives. It includes a summary of their mechanisms of action, supporting experimental data from preclinical studies, and detailed experimental protocols.
Introduction to this compound
This compound is an investigational anti-arrhythmic agent that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1] Blockade of this channel is a common cause of drug-induced QT prolongation and life-threatening arrhythmias like Torsades de Pointes (TdP).[1] By activating the hERG channel, this compound offers a novel therapeutic strategy to counteract the pro-arrhythmic effects of hERG-blocking drugs and potentially treat certain types of arrhythmias.
Comparative Analysis of Anti-Arrhythmic Agents
This section compares the electrophysiological and anti-arrhythmic properties of this compound with several established anti-arrhythmic drugs from different Vaughan Williams classes.
Mechanism of Action and Electrophysiological Effects
The following table summarizes the primary mechanism of action and the effects on cardiac action potential duration (APD) for this compound and comparator drugs.
| Drug | Primary Mechanism of Action | Vaughan Williams Classification | Effect on APD |
| This compound | Kv11.1 (hERG) channel activator | N/A (Novel Mechanism) | Shortens APD |
| Dofetilide | Selective blocker of the rapid component of the delayed rectifier potassium current (IKr) | Class III | Prolongs APD |
| Amiodarone | Broad-spectrum channel blocker (K+, Na+, Ca2+ channels) and β-blocker | Class III (with Class I, II, & IV actions) | Prolongs APD |
| Flecainide | Blocks fast inward sodium channels (INa) | Class Ic | No significant effect or slight prolongation |
| Ranolazine | Inhibitor of the late inward sodium current (INaL) and IKr | Class Id (late INa blocker) | Shortens APD in pathological conditions |
Preclinical Efficacy and Potency
The following table presents quantitative data on the potency of these drugs on their primary ion channel targets and their efficacy in preclinical arrhythmia models.
| Drug | Primary Target | IC50 / EC50 | Preclinical Model | Efficacy |
| This compound | Kv11.1 (hERG) | - | Dofetilide-induced TdP in chronic AV block dog model | Prevented TdP in 5 out of 7 animals[1] |
| Dofetilide | IKr (hERG) | 12-32 nM | - | - |
| Amiodarone | IKr (hERG) | 2.8 µM | Various | Effective in suppressing a wide range of arrhythmias |
| Flecainide | Nav1.5 | 7.4 µM (use-dependent) | Canine model of atrial fibrillation | Terminates atrial fibrillation |
| Ranolazine | Late INa | 6 µM | Various | Suppresses both atrial and ventricular arrhythmias |
Experimental Protocols
This section outlines the key experimental methodologies used to validate the anti-arrhythmic effects of compounds like this compound.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To determine the effect of a compound on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express the human cardiac ion channel of interest (e.g., Kv11.1/hERG, Nav1.5).
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Voltage-clamp protocols are applied to elicit specific ionic currents.
-
The compound of interest is perfused at various concentrations, and the resulting changes in ionic currents are recorded.
-
-
Data Analysis: Concentration-response curves are generated to calculate IC50 or EC50 values.
In Vivo Electrophysiology: Canine Model of Drug-Induced Torsades de Pointes
Objective: To assess the in vivo efficacy of an anti-arrhythmic agent in a large animal model that closely mimics human cardiac electrophysiology.
Methodology:
-
Animal Model: Anesthetized dogs with surgically induced chronic atrioventricular (AV) block are used. This model is highly susceptible to drug-induced TdP.
-
Induction of Arrhythmia: A known pro-arrhythmic agent, such as dofetilide, is infused intravenously to induce TdP.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously.
-
Electrophysiological Monitoring: A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate, QT interval, and the incidence and duration of arrhythmias.
-
Data Analysis: The efficacy of the test compound is determined by its ability to prevent the induction of or terminate ongoing TdP.
Signaling Pathways and Drug Targets
The following diagrams illustrate the cardiac action potential and the sites of action for this compound and comparator anti-arrhythmic drugs.
Caption: Cardiac action potential phases and ion channel targets of various anti-arrhythmic drugs.
References
LUF7244: A Novel Strategy to Mitigate Dofetilide-Induced QT Prolongation
A Comparative Guide for Researchers and Drug Development Professionals
Dofetilide (B1670870), a potent class III antiarrhythmic agent, is highly effective in the management of atrial fibrillation and atrial flutter. Its clinical utility, however, is significantly hampered by a major adverse effect: the prolongation of the QT interval, which can lead to a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1][2] This guide provides a comprehensive comparison of the electrophysiological effects of dofetilide alone and in combination with LUF7244, a novel Kv11.1 (hERG) channel activator, supported by experimental data.
Mechanism of Action: A Tale of Two Modulators
Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][3][4] This current is conducted by the Kv11.1 (hERG) ion channel. By inhibiting IKr, dofetilide prolongs the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[2][3][5]
In contrast, this compound is a negative allosteric modulator and activator of the Kv11.1 channel.[6][7][8] It enhances the IKr current by inhibiting the natural inactivation of the channel, thereby stabilizing it in a conductive state.[6][7] Molecular docking studies suggest that this compound binds between the pore helices of adjacent subunits of the Kv11.1 channel.[6]
The co-administration of this compound with dofetilide presents a promising therapeutic strategy. This compound has been shown to counteract the effects of dofetilide by directly increasing the hERG channel current, even in the presence of the blocker.[6][7] Furthermore, evidence suggests that this compound may decrease the binding affinity of dofetilide to the Kv11.1 channel, further mitigating its inhibitory effect.[6]
Comparative Electrophysiological Effects: In Vitro Data
Experimental studies using various cell models have demonstrated the opposing effects of dofetilide and this compound on cardiac action potentials and ion currents.
Action Potential Duration (APD)
In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), dofetilide prolongs the APD, a key factor in its proarrhythmic potential. This compound not only shortens the baseline APD but also effectively reverses the dofetilide-induced prolongation.
| Treatment | Cell Type | Concentration | Change in APD90 |
| Dofetilide | hiPSC-CMs | 30 nM | Profound Increase |
| This compound | hiPSC-CMs | 10 µM | Significant Shortening |
| Dofetilide + this compound | hiPSC-CMs | 30 nM + 10 µM | Decrease in Dofetilide-induced Prolongation |
| Dofetilide | Canine Ventricular Cardiomyocytes | - | Prolongation and induction of Early Afterdepolarizations (EADs) |
| This compound | Canine Ventricular Cardiomyocytes | 1, 3, 10 µM | Dose-dependent suppression of Dofetilide-induced APD prolongation and EADs[9] |
APD90: Action potential duration at 90% repolarization.
Ion Channel Currents
Patch-clamp experiments have elucidated the specific effects of this compound on various cardiac ion channels. A key finding is its selectivity for the IKr current.
| Current | Cell Type | This compound Concentration | Effect |
| IKv11.1 (IKr) | HEK293-hERG | 0.5 - 10 µM | Concentration-dependent increase[6][7] |
| IKr | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current[6][7] |
| IKIR2.1 | - | 10 µM | No effect[6][7] |
| INav1.5 | - | 10 µM | No effect[6][7] |
| ICa-L | - | 10 µM | No effect[6][7] |
| IKs | - | 10 µM | No effect[6][7] |
In Vivo Efficacy: Counteracting Torsades de Pointes
The therapeutic potential of this compound in mitigating dofetilide-induced arrhythmogenesis has been demonstrated in a preclinical animal model.
In a study involving dogs with chronic atrioventricular block, a model susceptible to TdP, dofetilide administration consistently induced this arrhythmia. Intravenous administration of this compound successfully prevented the occurrence of dofetilide-induced Torsades de Pointes in a significant majority of the animals.
| Treatment | Animal Model | This compound Dose | Outcome |
| Dofetilide + this compound | Chronic Atrioventricular Block Dog | 2.5 mg/kg (intravenous) | Prevented Torsades de Pointes in 5 out of 7 animals[6][7][8] |
Notably, this compound exerted its antiarrhythmic effect without completely normalizing the QTc interval, suggesting a complex mechanism beyond simple QT shortening.[6][7][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular interactions and the experimental approach used to evaluate the effects of this compound and dofetilide.
Caption: Molecular mechanism of dofetilide and this compound on cardiac repolarization.
Caption: Overview of in vitro and in vivo experimental protocols.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited research.
In Vitro Electrophysiology in hiPSC-CMs
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes were cultured according to standard protocols.
-
Action Potential Measurement: Action potentials were recorded using a voltage-sensitive fluorescent dye (e.g., FluoVolt). Cells were paced at a defined frequency (e.g., 1 Hz).
-
Drug Application: Baseline recordings were obtained, followed by the application of dofetilide (e.g., 30 nM). After observing the effect of dofetilide, this compound (e.g., 10 µM) was co-applied to assess its ability to reverse the dofetilide-induced changes.
Patch-Clamp Electrophysiology
-
Cell Lines: HEK293 cells stably expressing the human Kv11.1 (hERG) channel or isolated canine ventricular cardiomyocytes were used.
-
Recording: Whole-cell patch-clamp technique was employed to record ion currents. Specific voltage protocols were applied to isolate the IKr current and other relevant cardiac ion currents.
-
Drug Perfusion: A baseline current was established, after which different concentrations of this compound were perfused to determine its effect on the target ion channel. To study the interaction, dofetilide was applied first, followed by the co-application of this compound.
In Vivo Dog Model of Torsades de Pointes
-
Animal Model: Anesthetized dogs with surgically induced chronic atrioventricular block were used. This model is known to be susceptible to drug-induced TdP.
-
Drug Administration: Dofetilide was infused intravenously to induce TdP. Subsequently, this compound (e.g., 2.5 mg/kg) was administered intravenously to evaluate its antiarrhythmic efficacy.
-
Monitoring: Continuous ECG monitoring was performed to record heart rate, QT interval, and the incidence of TdP.
Conclusion and Future Directions
The experimental evidence strongly suggests that this compound, a Kv11.1 (hERG) channel activator, can effectively counteract dofetilide-induced QT prolongation and Torsades de Pointes. This is achieved through a direct activating effect on the IKr current, which opposes the blocking action of dofetilide. The selectivity of this compound for the hERG channel minimizes the potential for off-target effects.
The combination of a hERG channel blocker with a hERG channel activator represents a novel and promising approach to developing safer antiarrhythmic therapies. Further research is warranted to explore the long-term safety and efficacy of this combination in more complex preclinical models and eventually in clinical trials. This strategy could potentially "rescue" effective drugs that were previously limited by their proarrhythmic risk.[6] Additionally, the combination of this compound with a trafficking corrector like dofetilide could serve as a new pharmacological therapy for both congenital and drug-induced Kv11.1 trafficking defects.[10]
References
- 1. droracle.ai [droracle.ai]
- 2. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LUF7244 and RPR260243: Two Distinct hERG/Kv11.1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, LUF7244 and RPR260243, both known for their activating effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1. The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to life-threatening arrhythmias. Understanding the distinct mechanisms of these activators is crucial for their application in basic research and as potential therapeutic agents.
Mechanism of Action and Target Receptor
Both this compound and RPR260243 target the hERG (Kv11.1) potassium channel, a voltage-gated ion channel essential for normal cardiac rhythm. However, they exhibit distinct mechanisms of action by modulating different aspects of the channel's gating kinetics.
This compound is characterized as a negative allosteric modulator and activator of Kv11.1 channels.[1][2][3] Its primary mechanism involves the inhibition of channel inactivation .[1][4][5] By binding to an allosteric site, this compound is thought to stabilize the channel in a conductive state, thereby increasing the overall potassium current.[6] Molecular dynamics studies suggest a potential binding site for this compound between the pore helices of two adjacent subunits of the Kv11.1 channel.[6]
RPR260243 is a potent hERG channel activator that primarily acts by dramatically slowing the rate of channel deactivation .[4][7][8] It also induces a positive shift in the voltage dependence of inactivation.[8] The binding site for RPR260243 has been located at the intracellular ends of the S5 and S6 helices of a single subunit.[9] By slowing the channel's closure (deactivation), RPR260243 prolongs the repolarizing potassium current.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and RPR260243 on hERG channel function, compiled from various studies. It is important to note that these data were not generated in head-to-head comparative experiments and experimental conditions may vary between studies.
Table 1: Electrophysiological Effects on hERG/Kv11.1 Channels
| Parameter | This compound | RPR260243 |
| Primary Mechanism | Inhibition of Inactivation[1][4][5] | Slowing of Deactivation[4][7][8] |
| Effect on IKr/IKv11.1 | Concentration-dependent increase[1][4] | Increases steady-state current[7] |
| Effect on Deactivation | Alters tail current kinetics[4] | Dramatically slows deactivation rate; increases the slow component of deactivation (τslow)[7][8] |
| Effect on Inactivation | Inhibits inactivation[1][4] | Induces a positive shift in the voltage dependence of inactivation[8] |
| Concentration Range (in vitro) | 0.5 - 10 µM[1][4] | 1 - 30 µM[8] |
| EC50 for Deactivation Slowing | Not Reported | ~7.9 µM[8] |
Table 2: In Vitro and In Vivo Effects
| Parameter | This compound | RPR260243 |
| Cellular Effect | Shortens action potential duration (APD)[1] | Abbreviates ventricular APD[2][10] |
| In Vivo Model | Chronic atrioventricular block dog model[1][2] | Zebrafish hearts[2][10] |
| Anti-arrhythmic Activity | Counteracts dofetilide-induced torsades de pointes[1][2] | Restores normal rhythm in dofetilide-induced arrhythmia[8][10] |
| Selectivity | No significant effect on IKIR2.1, INav1.5, ICa-L, and IKs at 10 µM[1][2] | No activator-like effects on other voltage-dependent ion channels, including erg3[4] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG/Kv11.1 Current Measurement
This protocol is a generalized procedure for assessing the effects of compounds like this compound and RPR260243 on hERG channels expressed in a stable cell line (e.g., HEK293).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Culture HEK293 cells stably expressing hERG channels on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To measure hERG currents, apply a voltage protocol consisting of a depolarizing step to potentials between -50 mV and +60 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
Record baseline currents, then perfuse the chamber with the external solution containing the test compound (this compound or RPR260243) at various concentrations.
-
Record currents in the presence of the compound and after washout.
-
Analyze the data to determine the effects on current amplitude, and the kinetics of activation, inactivation, and deactivation.
In Vivo Arrhythmia Model (Chronic Atrioventricular Block Dog Model)
This in vivo model is used to assess the anti-arrhythmic potential of compounds.
Procedure:
-
Induce a complete atrioventricular (AV) block in healthy adult dogs via radiofrequency ablation.
-
Allow the animals to recover for at least 3 weeks to develop a stable, low heart rate.
-
Anesthetize the dogs and instrument them for electrocardiogram (ECG) and hemodynamic monitoring.
-
Induce torsades de pointes (TdP) arrhythmia by administering a hERG channel blocker, such as dofetilide.
-
Once TdP is consistently induced, administer the test compound (e.g., this compound) intravenously.
-
Continuously monitor the ECG for the suppression or prevention of TdP.
-
Collect blood samples to determine the plasma concentration of the test compound.
Visualizations
Caption: Mechanism of action of this compound and RPR260243 on hERG channel gating.
Caption: General experimental workflow for evaluating hERG channel activators.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Differential effects of Kv11.1 activators on Kv11.1a, Kv11.1b and Kv11.1a/Kv11.1b channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7244: A Comparative Analysis of its Selectivity for the hERG Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of LUF7244 for the human Ether-à-go-go-Related Gene (hERG) potassium channel over other key cardiac ion channels. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential as a selective hERG channel activator.
High Selectivity of this compound for hERG Channels
This compound is a negative allosteric modulator that acts as an activator of the hERG (K_v_11.1) channel.[1][2] Experimental data demonstrates that this compound exhibits a high degree of selectivity for the hERG channel. In vitro studies have shown that at a concentration of 10 μM, this compound has no discernible effect on several other crucial cardiac ion channels, including the inward rectifier potassium channel (I_KIR2.1_), the fast sodium channel (I_Nav1.5_), the L-type calcium channel (I_Ca-L_), and the slow delayed-rectifier potassium channel (I_Ks_).[1][2][3] In contrast, the same concentration of this compound was found to double the hERG current (I_Kr_).[2][3]
The activation of the hERG channel by this compound is concentration-dependent.[1][2][3] Studies have shown a dose-dependent increase in the steady-state hERG current with concentrations of 0.5 μM, 3 μM, and 10 μM.[1][4] This activation is achieved by inhibiting the inactivation of the channel, thereby stabilizing it in a conductive state.[1]
Quantitative Comparison of this compound Activity on Various Ion Channels
| Ion Channel | Current | This compound Concentration | Effect |
| hERG (K_v_11.1) | I_Kr_ | 0.5 - 10 μM | Concentration-dependent increase in current; doubled at 10 μM.[1][2][3] |
| Kir2.1 | I_KIR2.1_ | 10 μM | No effect.[1][2][3] |
| Na_v_1.5 | I_Nav1.5_ | 10 μM | No effect.[1][2][3] |
| Ca_v_1.2 | I_Ca-L_ | 10 μM | No effect.[2][3] |
| KCNQ1/KCNE1 | I_Ks_ | 10 μM | No effect.[2][3] |
Experimental Protocols
The selectivity of this compound was determined using whole-cell patch-clamp electrophysiology on various cell lines expressing the target ion channels.
Cell Lines and Preparations
-
hERG: Human Embryonic Kidney (HEK) cells stably expressing the hERG channel (HEK-hERG).[1]
-
I_KIR2.1_: KWGF cells.[4]
-
I_Nav1.5_: HEK cells stably expressing the Na_v_1.5 channel (HEK-Nav1.5).[4]
-
I_Ca-L_ and I_Ks_: Isolated canine ventricular cardiomyocytes.[2][3]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were also used to assess the effects on action potential duration.[2][5]
Electrophysiology Recordings
Whole-cell patch-clamp recordings were performed to measure the ionic currents in the presence and absence of this compound. The following general parameters and voltage protocols were applied:
-
hERG (K_v_11.1) Current (I_Kr_):
-
Holding Potential: -80 mV.
-
Test Pulse: Depolarizing step to elicit channel activation, followed by a repolarizing step to measure the tail current. A representative protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.
-
Data Analysis: The effect of this compound was quantified by measuring the increase in the steady-state current at the end of the depolarizing pulse.
-
-
Inward Rectifier K+ Current (I_KIR2.1_):
-
Holding Potential: -40 mV.
-
Test Pulse: A series of 1-second voltage steps from -120 mV to +30 mV in 10 mV increments.
-
Data Analysis: Comparison of the current-voltage (I-V) relationship in the absence and presence of 10 μM this compound.
-
-
Fast Na+ Current (I_Nav1.5_):
-
Holding Potential: -100 mV.
-
Test Pulse: A short depolarizing pulse to -10 mV to elicit the peak inward current.
-
Data Analysis: Comparison of the peak inward current amplitude before and after the application of 10 μM this compound.
-
-
L-type Ca2+ Current (I_Ca-L_):
-
Holding Potential: -40 mV (to inactivate sodium channels).
-
Test Pulse: A depolarizing step to 0 mV.
-
Data Analysis: Measurement of the peak inward calcium current in the absence and presence of 10 μM this compound.
-
-
Slow Delayed-Rectifier K+ Current (I_Ks_):
-
Methodology: I_Ks_ was often assessed in isolated cardiomyocytes where other currents were blocked pharmacologically to isolate the I_Ks_ component.
-
Data Analysis: Comparison of the current amplitude at the end of a long depolarizing pulse before and after this compound application.
-
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for assessing this compound's ion channel selectivity and its proposed mechanism of action on the hERG channel.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Proposed mechanism of this compound action on the hERG channel.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Independent Validation of LUF7244's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of LUF7244, a negative allosteric modulator of the Kv11.1 (hERG) potassium channel, with other compounds possessing a similar mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Kv11.1 channel activators for conditions such as long QT syndrome.
Mechanism of Action: Enhancing Cardiac Repolarization
This compound and its alternatives exert their effects by modulating the function of the Kv11.1 potassium channel, a critical component in the repolarization phase of the cardiac action potential. The outflow of potassium ions through this channel is essential for returning the cardiomyocyte to its resting state. Impaired function of the Kv11.1 channel can lead to a prolongation of the action potential, a condition known as long QT syndrome, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes.
These compounds act as positive allosteric modulators, or activators, of the Kv11.1 channel. They bind to a site on the channel protein distinct from the main pore, inducing a conformational change that enhances channel activity. This enhancement can manifest in several ways, including inhibiting the natural inactivation of the channel or slowing its deactivation process. The net result is an increased potassium current (IKr), which helps to shorten the action potential duration and counteract the effects of channel blockers or genetic mutations that cause long QT syndrome.
Comparative Analysis of Kv11.1 Channel Activators
This section provides a comparative overview of this compound and other notable Kv11.1 channel activators: ICA-105574, RPR260243, and NS1643. The data presented below is a summary of findings from various independent research studies.
Quantitative Data Summary
| Compound | EC50 (hERG/Kv11.1 activation) | Primary Mechanism of Action | Effect on Action Potential Duration (APD) | Key Findings |
| This compound | Concentration-dependent increase in IKv11.1 from 0.5–10 μM[1] | Inhibition of inactivation[1] | Shortens human and canine APD by approximately 50% at 10 μM[1] | Counteracts dofetilide-induced early afterdepolarizations and Torsades de Pointes in vivo[1] |
| ICA-105574 | 0.5 ± 0.1 μM[2] | Removal of inactivation[2] | Concentration-dependent shortening in guinea-pig ventricular myocytes[2] | Prevents arrhythmias induced by cardiac delayed repolarization[3] |
| RPR260243 | EC50 = 8.2 ± 0.8 µM[4] | Slows deactivation[4] | Abbreviates ventricular APD in zebrafish hearts[5] | Little effect on QT duration at concentrations up to 30 μM[6][7] |
| NS1643 | 10.5 μM[8][9][10][11] | Attenuates inactivation[3] | Decreased APD to 65% of control at 10 μM in guinea pig cardiomyocytes[9] | Increases repolarization reserve[9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz, adhering to the specified formatting guidelines.
Experimental Protocols
Whole-Cell Patch Clamp Recording of Kv11.1 Currents
This protocol is a generalized procedure for recording Kv11.1 (hERG) currents in a heterologous expression system, such as HEK293 cells, to assess the effects of compounds like this compound.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the Kv11.1 channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit Kv11.1 currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the test compound (e.g., this compound) at various concentrations.
-
Record currents in the presence of the compound until a steady-state effect is observed.
4. Data Analysis:
-
Measure the peak tail current amplitude and the steady-state current at the end of the depolarizing pulse.
-
Analyze the voltage-dependence of activation and inactivation.
-
Analyze the kinetics of channel deactivation.
-
Construct concentration-response curves to determine the EC50 value.
Assessment of Drug Effects on Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
This protocol outlines a general method for evaluating the effects of Kv11.1 activators on the electrophysiological properties of human cardiomyocytes.
1. Cell Culture and Plating:
-
Culture and differentiate hiPSCs into cardiomyocytes following a validated protocol.
-
Dissociate the hiPSC-CMs and plate them onto fibronectin-coated microelectrode array (MEA) plates or glass coverslips for patch-clamp or optical mapping experiments.
-
Allow the cells to form a confluent, spontaneously beating monolayer.
2. Electrophysiological Recording:
-
MEA:
-
Place the MEA plate on the recording platform and allow it to equilibrate.
-
Record baseline field potentials from each electrode.
-
Add the test compound at various concentrations to the wells.
-
Record the field potentials after drug application.
-
-
Optical Mapping:
-
Load the hiPSC-CMs with a voltage-sensitive dye.
-
Record baseline action potentials using a high-speed camera.
-
Perfuse the cells with the test compound.
-
Record the changes in action potential morphology and duration.
-
3. Data Analysis:
-
For MEA data, analyze the field potential duration (FPD), which is analogous to the QT interval.
-
For optical mapping data, measure the action potential duration at 90% repolarization (APD90).
-
Assess for the induction of early afterdepolarizations (EADs) or other pro-arrhythmic events.
-
Determine the concentration-dependent effects of the compound on these parameters.
Western Blot Analysis of Kv11.1 Channel Trafficking
This protocol is used to determine if a compound alters the expression and trafficking of the Kv11.1 channel protein to the cell surface. The Kv11.1 channel undergoes post-translational modifications, resulting in a core-glycosylated, immature form (~135 kDa) and a complex-glycosylated, mature form (~155 kDa) that is trafficked to the plasma membrane.
1. Cell Lysis:
-
Culture HEK293 cells expressing Kv11.1 channels and treat them with the test compound for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Kv11.1 channel.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the 135 kDa and 155 kDa forms of the Kv11.1 protein.
-
Calculate the ratio of the mature (155 kDa) to the immature (135 kDa) form to assess trafficking efficiency.
-
Compare the ratios between control and compound-treated samples.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NS1643 | Potassium Channel | HER | Autophagy | TargetMol [targetmol.com]
- 11. NS1643 - tcsc4341 - Taiclone [taiclone.com]
LUF7244: A Cross-Species Comparative Analysis of its Efficacy in Mitigating hERG Blockade-Induced Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of LUF7244 across different species, with a focus on its potential as a therapeutic agent to counteract the adverse effects of hERG channel blockade. The data presented is derived from preclinical studies involving human and canine models.
This compound is a novel negative allosteric modulator (NAM) of the Kv11.1 (hERG) potassium channel.[1][2][3] Its primary mechanism of action involves inhibiting the inactivation of the hERG channel, thereby increasing the repolarizing potassium current (IKr).[2][3][4] This action is particularly relevant for mitigating the proarrhythmic effects of drugs that block the hERG channel, a common cause of drug-induced Long QT Syndrome and the potentially fatal arrhythmia, Torsades de Pointes (TdP).[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, comparing the effects of this compound in human and canine models.
Table 1: In Vitro Effects of this compound on Ion Channels and Action Potential Duration
| Parameter | Species/Cell Type | Condition | This compound Concentration | Effect | Reference |
| IKv11.1 (hERG Current) | Human (HEK293 cells) | Baseline | 0.5 - 10 µM | Concentration-dependent increase | [2][3][4] |
| IKr (Rapid Delayed Rectifier K+ Current) | Canine (Ventricular Cardiomyocytes) | Baseline | 10 µM | Doubled the current | [2][3][4] |
| Action Potential Duration (APD) | Human (hiPSC-CMCs) | Baseline | 10 µM | Shortened APD90 by ~50% | [2][3][4] |
| Action Potential Duration (APD) | Canine (Ventricular Cardiomyocytes) | Baseline | 10 µM | Shortened APD by ~50% | [2][3][4] |
| Dofetilide-induced APD Prolongation | Human (hiPSC-CMCs) | Dofetilide (B1670870) (30 nM) | 10 µM | Significantly decreased prolongation | [4] |
| Dofetilide-induced Early Afterdepolarizations (EADs) | Human (hiPSC-CMCs) & Canine (Ventricular Cardiomyocytes) | Dofetilide | 10 µM | Inhibited EADs | [2][3][4] |
| Other Ion Channels (IKIR2.1, INav1.5, ICa-L, IKs) | Not Specified | Baseline | 10 µM | No effect | [2][3][4] |
Table 2: In Vivo Effects of this compound in a Canine Model
| Parameter | Animal Model | Condition | This compound Dose | Outcome | Reference |
| QTc Interval | Anesthetized Dogs (Sinus Rhythm) | Baseline | 2.5 mg/kg (15 min infusion) | Non-significant shortening (-6.8%) | [2][3][4] |
| Proarrhythmia | Anesthetized Dogs (Sinus Rhythm) | Baseline | 2.5 mg/kg (15 min infusion) | Not proarrhythmic | [2][3][4] |
| Dofetilide-induced Torsades de Pointes | Anesthetized Dogs (Chronic Atrioventricular Block) | Dofetilide Challenge | 2.5 mg/kg (15 min infusion) | Prevented TdP in 5 out of 7 animals | [2][3] |
| Peak Plasma Levels | Anesthetized Dogs (Sinus Rhythm) | Post-infusion | 2.5 mg/kg (15 min infusion) | 1.75 ± 0.80 µM | [2][3] |
| Peak Plasma Levels | Anesthetized Dogs (Chronic Atrioventricular Block) | Post-infusion | 2.5 mg/kg (15 min infusion) | 2.34 ± 1.57 µM | [2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of a cardiomyocyte.
Caption: Mechanism of this compound action on the hERG channel.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Electrophysiology in HEK293 Cells
-
Objective: To determine the effect of this compound on specific ion channel currents (IKv11.1, IKIR2.1, INav1.5).
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the respective human ion channels.
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells were cultured under standard conditions.
-
Individual cells were patched using a glass micropipette.
-
Voltage-clamp protocols were applied to elicit the specific ion currents.
-
Baseline currents were recorded.
-
This compound was perfused at various concentrations (0.5-10 µM).
-
Currents were recorded again in the presence of the compound.
-
Data were analyzed to determine the concentration-dependent effect of this compound.
-
2. In Vitro Electrophysiology in Cardiomyocytes
-
Objective: To assess the effects of this compound on action potential duration (APD) and drug-induced arrhythmias in native cardiac cells.
-
Cell Types:
-
Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMCs).
-
Isolated ventricular cardiomyocytes from canines.
-
-
Methods:
-
hiPSC-CMCs: Voltage-sensitive fluorescent dye (e.g., FluoVolt) to measure changes in membrane potential and APD.
-
Canine Cardiomyocytes: Patch-clamp technique to measure IKr and APD.
-
-
Procedure:
-
Cardiomyocytes were isolated and cultured.
-
Baseline APD and ion currents were recorded.
-
Cells were exposed to a hERG blocker (e.g., 30 nM dofetilide) to induce APD prolongation and EADs.
-
This compound (10 µM) was co-applied with the hERG blocker.
-
Changes in APD and the incidence of EADs were measured and compared to the dofetilide-only condition.
-
3. In Vivo Electrophysiology in a Canine Model
-
Objective: To evaluate the anti-arrhythmic efficacy and potential proarrhythmic effects of this compound in a living organism.
-
Animal Model: Anesthetized adult dogs. A model of chronic atrioventricular block (CAVB) was used to increase susceptibility to TdP.
-
Procedure:
-
Dogs were anesthetized and instrumented for electrocardiogram (ECG) and hemodynamic monitoring.
-
Proarrhythmia Assessment (Sinus Rhythm): this compound (2.5 mg/kg) was administered intravenously over 15 minutes, and ECG parameters, including the QTc interval, were monitored.
-
Anti-arrhythmia Assessment (CAVB Model):
-
Dofetilide was administered to induce TdP.
-
In a separate experiment, this compound was administered prior to the dofetilide challenge.
-
The incidence of TdP was compared between animals treated with dofetilide alone and those pre-treated with this compound.
-
-
Blood samples were collected to determine the plasma concentration of this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
LUF7244 in Combination with Antiarrhythmic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data on the use of LUF7244 in combination with other antiarrhythmic agents. The primary focus of available research is on the synergistic effects of this compound with the IKr blocker dofetilide (B1670870), offering a promising strategy to mitigate the proarrhythmic risks associated with hERG channel inhibition. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound is a novel negative allosteric modulator of the Kv11.1 (hERG) potassium channel. Its primary mechanism of action involves altering the channel's conformation, thereby increasing the IKr current and counteracting the effects of direct channel blockers. Preclinical studies have demonstrated that this compound, in combination with the Class III antiarrhythmic agent dofetilide, can rescue trafficking-deficient hERG channels and prevent dofetilide-induced torsades de pointes (TdP) arrhythmia. While clinical data is not yet available, these findings present a compelling case for the development of combination therapies to enhance the safety and efficacy of existing antiarrhythmic drugs. Currently, published research on this compound in combination with other classes of antiarrhythmic agents, such as sodium channel blockers (e.g., flecainide), calcium channel blockers (e.g., verapamil), or beta-blockers, is not available.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the combination of this compound and dofetilide.
Table 1: In Vitro Electrophysiological Effects of this compound and Dofetilide Combination
| Cell Type | Drug Combination | Key Parameter | Result | Citation |
| HEK-hERG | This compound (0.5, 3, 10 µM) | IKr Current | Concentration-dependent increase in steady-state current.[1] | [1] |
| hiPSC-CMCs | Dofetilide (30 nM) + this compound (10 µM) | Action Potential Duration (APD90) | This compound co-application decreased dofetilide-induced APD prolongation.[1] | [1] |
| Canine Ventricular Myocytes (SR) | Dofetilide + this compound (10 µM) | Early Afterdepolarizations (EADs) | This compound suppressed dofetilide-induced EADs in all cells tested.[1] | [1] |
| Canine Ventricular Myocytes (cAVB) | Dofetilide + this compound (3, 10 µM) | Early Afterdepolarizations (EADs) | This compound reduced the incidence of EADs.[1] | [1] |
| Canine Cardiomyocytes | This compound (10 µM) | IKr (dofetilide-sensitive current) | Approximately doubled the basal IKr current.[1][2] | [1][2] |
| HEK-hERG (G601S mutant) | Dofetilide (10 µM) + this compound (5 µM) | Kv11.1 Trafficking | Rescued trafficking of the mutant channel to the cell surface.[3] | [3] |
hiPSC-CMCs: human induced pluripotent stem cell-derived cardiomyocytes; SR: sinus rhythm; cAVB: chronic atrioventricular block
Table 2: In Vivo Antiarrhythmic Efficacy of this compound and Dofetilide Combination in a Canine Model
| Animal Model | Drug Combination | Key Parameter | Result | Citation |
| Chronic Atrioventricular Block (cAVB) Dogs | Dofetilide + this compound (2.5 mg/kg) | Torsades de Pointes (TdP) Arrhythmias | Prevented dofetilide-induced TdP in 5 out of 7 animals.[1][4][5] | [1][4][5] |
| Dogs in Sinus Rhythm | This compound (2.5 mg/kg) | QTc Interval | Non-significant shortening of QTc (-6.8%).[4][5] | [4][5] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp in HEK-hERG Cells
Objective: To measure the effect of this compound on the IKr current.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel (HEK-hERG) are cultured in appropriate media.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarization step from a holding potential of -80 mV to +40 mV, followed by a repolarizing ramp back to -80 mV. The peak tail current during the repolarization phase is measured as the IKr current.
-
Drug Application: this compound is perfused at various concentrations (e.g., 0.5, 3, and 10 µM) to determine its effect on the IKr current.
Kv11.1 Trafficking Assay: Western Blotting
Objective: To assess the ability of this compound in combination with dofetilide to rescue trafficking-deficient Kv11.1 channels.
Methodology:
-
Cell Culture and Treatment: HEK293 cells expressing a trafficking-deficient Kv11.1 mutant (e.g., G601S) are cultured. The cells are treated with vehicle, dofetilide alone, this compound alone, or a combination of dofetilide and this compound for 24 hours.
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., TNI buffer) to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the Kv11.1 channel, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The mature, fully glycosylated form of Kv11.1 (higher molecular weight) represents the trafficked channel, while the core-glycosylated form (lower molecular weight) represents the untrafficked channel.
In Vivo Electrophysiology: Canine Model of Dofetilide-Induced TdP
Objective: To evaluate the antiarrhythmic efficacy of this compound in preventing dofetilide-induced TdP in a large animal model.
Methodology:
-
Animal Model: Anesthetized dogs with chronic atrioventricular block (cAVB) are used, as this model is highly susceptible to drug-induced TdP.
-
Instrumentation: The animals are instrumented for continuous ECG and hemodynamic monitoring.
-
Induction of TdP: Dofetilide is infused intravenously to induce TdP.
-
This compound Administration: In a subsequent experiment, this compound is administered intravenously prior to the dofetilide challenge.
-
Data Analysis: The incidence and duration of TdP episodes are quantified and compared between the dofetilide-only and the this compound pre-treatment groups. Electrophysiological parameters such as QT interval are also measured.
Mandatory Visualizations
Caption: Mechanism of this compound and Dofetilide on Kv11.1.
Caption: Preclinical Experimental Workflow for this compound.
Discussion and Future Directions
The combination of this compound and dofetilide represents a promising therapeutic strategy. By allosterically modulating the hERG channel, this compound can counteract the direct blocking effects of dofetilide, thereby preventing the proarrhythmic consequences of IKr inhibition. Furthermore, the ability of this combination to rescue trafficking-deficient Kv11.1 channels suggests its potential utility in treating certain forms of congenital long QT syndrome.
The lack of published data on this compound in combination with other classes of antiarrhythmic agents is a significant knowledge gap. Future research should explore the potential for combining this compound with:
-
Class I antiarrhythmics (sodium channel blockers): To investigate if this compound can mitigate any off-target effects on potassium channels.
-
Class II antiarrhythmics (beta-blockers): To assess for synergistic effects in suppressing adrenergically-mediated arrhythmias.
-
Class IV antiarrhythmics (calcium channel blockers): To determine if the combination can offer broader antiarrhythmic coverage with an improved safety profile.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model PMID: 31339551 | MedChemExpress [medchemexpress.eu]
A Systematic Review of LUF7244: A Novel Kv11.1 Channel Activator for Mitigating Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of LUF7244, a novel negative allosteric modulator of the Kv11.1 (hERG) potassium channel, against established hERG channel blockers. The primary focus is on its efficacy in counteracting drug-induced proarrhythmic effects, a significant challenge in drug development. Experimental data from in vitro and in vivo studies are presented to offer a comprehensive evaluation of its therapeutic potential.
This compound is an experimental compound that functions as an activator of the Kv11.1 channel, which is crucial for cardiac repolarization.[1][2][3] Blockade of this channel by various drugs can lead to a potentially fatal arrhythmia known as torsades de pointes (TdP).[1][2][3] this compound has been investigated for its ability to counteract the harmful effects of hERG channel blockers, such as dofetilide (B1670870), and to rescue trafficking-defective Kv11.1 channels.[1][4][5][6]
Comparative Performance of this compound
This compound's primary mechanism of action is to increase the potassium current (IKr) through Kv11.1 channels, thereby shortening the action potential duration (APD) and counteracting the APD prolongation induced by hERG blockers.[2][3] Its efficacy has been demonstrated in various models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and a canine model of chronic atrioventricular block.[2][3]
Table 1: In Vitro Efficacy of this compound on Ion Channels and Action Potential Duration
| Parameter | Model System | Condition | This compound Concentration | Effect | Reference |
| IKv11.1 (hERG) | HEK293 cells | Baseline | 0.5–10 µM | Concentration-dependent increase | [2][3] |
| IKr | Canine Cardiomyocytes | Baseline | 10 µM | Doubled the current | [2][3] |
| Action Potential Duration | hiPSC-CMs & Canine Cardiomyocytes | Baseline | 10 µM | Shortened by ~50% | [2][3] |
| Early Afterdepolarizations (EADs) | hiPSC-CMs & Canine Cardiomyocytes | Dofetilide-induced | 10 µM | Inhibited EADs | [2][3] |
| IKIR2.1, INav1.5, ICa-L, IKs | Not Specified | Baseline | 10 µM | No effect | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Canine Model of Dofetilide-Induced Arrhythmia
| Parameter | Condition | This compound Dose | Outcome | Reference |
| Torsades de Pointes (TdP) | Dofetilide-induced in dogs with chronic atrioventricular block | Intravenous infusion | Prevented TdP in 5 out of 7 animals | [2][3] |
| QTc Interval | Dogs in sinus rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Non-significant shortening (-6.8%) | [2][3] |
Mechanism of Action: Allosteric Modulation of Kv11.1
This compound acts as a negative allosteric modulator of the Kv11.1 channel.[1][4] It is predicted to bind between the pore helices of two adjacent subunits of the channel, stabilizing it in a conductive state.[1] This action counteracts the effects of orthosteric hERG channel blockers like dofetilide, which bind within the channel pore to inhibit potassium ion flow.
Caption: Mechanism of this compound action on the Kv11.1 channel.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate this compound.
1. In Vitro Electrophysiology in HEK293 Cells and Cardiomyocytes:
-
Objective: To measure the effect of this compound on specific ion channel currents (IKv11.1, IKr, etc.) and action potential duration.
-
Method: Whole-cell patch-clamp technique was employed on HEK293 cells stably expressing the human Kv11.1 channel, as well as on isolated canine ventricular cardiomyocytes and hiPSC-CMs.[2][3]
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage protocols are applied to elicit specific ion currents.
-
This compound, alone or in combination with a blocker like dofetilide, is perfused over the cells.
-
Changes in current amplitude and kinetics, as well as action potential duration, are recorded and analyzed.
-
Caption: Workflow for in vitro patch-clamp experiments.
2. In Vivo Arrhythmia Model in Canines:
-
Objective: To assess the antiarrhythmic efficacy of this compound in a living organism.
-
Model: Anesthetized dogs with surgically induced chronic atrioventricular block, which makes them susceptible to TdP.[2][3]
-
Procedure:
-
Dogs with chronic AV block are instrumented for continuous ECG monitoring.
-
An arrhythmogenic agent (dofetilide) is administered to induce TdP.
-
This compound is administered intravenously.
-
ECG is continuously monitored to assess the prevention or termination of TdP and to measure changes in the QTc interval.[2]
-
Blood samples are taken to determine the plasma concentration of this compound.[2][3]
-
3. Kv11.1 Trafficking Assay:
-
Objective: To determine if this compound, in combination with a blocker, can rescue trafficking-defective Kv11.1 channels to the cell surface.
-
Method: Western blotting and immunofluorescence microscopy were used on cells expressing either wild-type or trafficking-defective (e.g., G601S mutant) Kv11.1 channels.[6]
-
Procedure:
-
Cells are treated with a trafficking inhibitor (e.g., pentamidine) or express a mutant Kv11.1.
-
Cells are then treated with dofetilide alone or in combination with this compound for 24-48 hours.[6]
-
Western Blot: Cell lysates are separated by gel electrophoresis to distinguish between the core-glycosylated (immature, intracellular) and complex-glycosylated (mature, cell surface) forms of the Kv11.1 protein.
-
Immunofluorescence: Cells are stained with antibodies against Kv11.1 to visualize the subcellular localization of the channel protein.
-
An increase in the mature form of the protein or its localization to the cell membrane indicates a rescue of trafficking.[6]
-
Conclusion
The available literature strongly suggests that this compound is a promising agent for mitigating the proarrhythmic risk associated with hERG channel-blocking drugs. Its selective activation of the Kv11.1 channel and demonstrated efficacy in both in vitro and in vivo models highlight its potential as a co-therapeutic agent to improve the safety profile of new and existing drugs.[1][2] Furthermore, its ability to rescue trafficking-defective channels in combination with a channel blocker opens up new avenues for treating certain forms of congenital and acquired long QT syndrome.[6] Further research is warranted to fully elucidate its clinical potential.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of LUF7244: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper handling and disposal of LUF7244, a negative allosteric modulator of the hERG (Kv11.1) channel. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are recommended based on its experimental use and general laboratory safety principles.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent aerosolization of the compound.
Storage:
-
For cellular experiments, this compound has been stored as a 100 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) at -20°C.[1]
-
For animal studies, it has been prepared in a 1:1 (v/v) solution of DMSO and polyethylene (B3416737) glycol 400.[1]
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place.
This compound Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step guidance should be followed:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., DMSO, DMSO/polyethylene glycol 400) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with aqueous waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) present (e.g., "this compound in DMSO").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's EHS office. Follow their specific procedures for hazardous chemical waste pickup and disposal.
-
Do not pour this compound solutions down the drain.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the experimental use of this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Effective Concentration | 0.5 - 10 µM | HEK293 cells expressing Kv11.1 | [1] |
| Peak Plasma Level (Sinus Rhythm) | 1.75 ± 0.80 µM | Canine | [1] |
| Peak Plasma Level (Chronic AV Block) | 2.34 ± 1.57 µM | Canine | [1] |
| Stock Solution Concentration | 100 mM in DMSO | Cellular Experiments | [1] |
Mechanism of Action: this compound as a hERG Channel Modulator
This compound acts as a negative allosteric modulator of the hERG (Kv11.1) potassium channel.[2] The hERG channel is crucial for cardiac action potential repolarization. This compound binds to the channel and inhibits its rapid inactivation, thereby increasing the potassium current (IKr) during the repolarization phase of the cardiac action potential.[1]
Caption: this compound's interaction with the hERG channel to promote cardiac repolarization.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Personal protective equipment for handling LUF7244
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of LUF7244. The following procedural guidance is based on established best practices for managing chemical compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2][3][4][5] Always use the following PPE:
| PPE Category | Specific Requirements | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects against eye irritation or injury from airborne particles or splashes.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[2][4] Consider double-gloving for extended procedures.[3] | Prevents skin contact with the compound.[4] |
| Respiratory Protection | For powdered this compound, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation or other potential health effects from inhaling the compound.[3] |
| General Attire | Long pants and closed-toe shoes.[5] | Provides an additional layer of protection against accidental spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Handling
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[6] Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control airborne particles.[7]
-
Weighing and Aliquoting : When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use appropriate tools (e.g., spatulas) to handle the compound.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling : After handling, thoroughly clean all equipment and the work area. Wash hands with soap and water, even if gloves were worn.[7]
Storage Plan
-
Container : Store this compound in a tightly sealed, clearly labeled container.[8]
-
Location : Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Inventory : Maintain an accurate inventory of the amount of this compound in storage.
Spill and Emergency Procedures
A prompt and informed response to a spill is essential to mitigate potential hazards.
Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[9]
-
Assess the Spill : Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.[11]
-
Contain the Spill : For powdered spills, gently cover the area with absorbent pads or paper towels to prevent the dust from becoming airborne.[11] For liquid spills, create a dike around the spill with absorbent material.[9][10]
-
Clean the Spill :
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[9]
-
Dispose of Waste : All cleanup materials must be disposed of as hazardous waste according to your institution's guidelines.[11][12][13]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not dispose of this compound down the drain or in the regular trash.[14][15] All materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected as chemical waste.[14][16]
-
Waste Containers : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[16][17] The label should include "Hazardous Waste" and the full chemical name.[14]
-
Storage of Waste : Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until pickup.[14]
-
Arrange for Disposal : Contact your institution's EHS department to schedule a pickup for the chemical waste.[14]
Visual Workflow Guides
The following diagrams illustrate the procedural steps for key operational plans.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. realsafety.org [realsafety.org]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. westlab.com [westlab.com]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. benchchem.com [benchchem.com]
- 15. acs.org [acs.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
